Technical Documentation Center

2-Fluoro-3,5-dimethoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-3,5-dimethoxybenzoic acid
  • CAS: 651734-59-7

Core Science & Biosynthesis

Foundational

A Guide to the Structural Elucidation of 2-Fluoro-3,5-dimethoxybenzoic Acid: An Integrated Spectroscopic Approach

Abstract In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. 2-Fluoro-3,5-dimethoxybenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. 2-Fluoro-3,5-dimethoxybenzoic acid represents a class of substituted aromatic compounds whose precise characterization is critical for understanding its chemical behavior and potential as a synthetic intermediate. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of this molecule by integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Moving beyond a simple recitation of data, this document delves into the causality behind the spectral features, offering researchers a robust framework for interpreting their own findings and ensuring the highest degree of scientific integrity.

Foundational Analysis: Mass Spectrometry (MS)

Expertise & Experience: The initial step in any structural elucidation workflow is the confirmation of the molecular weight. Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z), which, for singly charged ions, corresponds to the molecular mass of the compound. For a molecule like 2-Fluoro-3,5-dimethoxybenzoic acid, Electrospray Ionization (ESI) in negative ion mode is often a preferred method due to the acidic nature of the carboxylic acid group, which readily forms a stable [M-H]⁻ ion.

Predicted Mass Spectrum Data

The molecular formula for 2-Fluoro-3,5-dimethoxybenzoic acid is C₉H₉FO₄, yielding an exact mass of 200.0485 g/mol .

IonPredicted m/zDescription
[M]⁺˙ (in EI)200.05Molecular ion (less common for ESI)
[M-H]⁻ (in ESI)199.04Deprotonated molecular ion (base peak in ESI⁻)
[M-CH₃]⁺185.02Loss of a methyl radical from a methoxy group
[M-H₂O]⁺˙182.04Loss of water (common in EI)
[M-OCH₃]⁺169.03Loss of a methoxy radical
[M-COOH]⁺ or [M-HCOO]⁻155.05Decarboxylation, loss of the carboxylic acid group
C₇H₄FO⁺123.02Subsequent loss of CO from the [M-OCH₃]⁺ fragment
Interpretation of Fragmentation Patterns

The fragmentation of benzoic acid derivatives is well-documented and provides a roadmap for confirming the molecule's structure.[1] The primary fragmentation pathways involve losses from the substituent groups.

  • Molecular Ion ([M]⁺˙ or [M-H]⁻): The most crucial peak, confirming the molecular weight of the compound. In ESI negative mode, the base peak is expected at m/z 199.04.

  • Loss of Methyl Group ([M-CH₃]⁺): The presence of methoxy groups is corroborated by a peak at m/z 185, corresponding to the loss of a methyl radical (•CH₃).

  • Decarboxylation ([M-COOH]⁺): A hallmark of carboxylic acids is the loss of the carboxyl group as a radical (•COOH), leading to a significant fragment at m/z 155.[2] This confirms the presence of the benzoic acid scaffold.

The logical relationship between these fragments provides a self-validating system. Observing the molecular ion and the key fragment corresponding to decarboxylation strongly supports the core structure.

G M [M-H]⁻ m/z = 199.04 M_plus [M]⁺˙ m/z = 200.05 M_minus_CH3 [M-CH₃]⁺ m/z = 185.02 M_plus->M_minus_CH3 - •CH₃ M_minus_COOH [M-COOH]⁺ m/z = 155.05 M_plus->M_minus_COOH - •COOH M_minus_OCH3 [M-OCH₃]⁺ m/z = 169.03 M_plus->M_minus_OCH3 - •OCH₃ Fragment_123 [C₇H₄FO]⁺ m/z = 123.02 M_minus_OCH3->Fragment_123 - CO

Caption: Predicted ESI-MS Fragmentation Pathway.

Functional Group Analysis: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and the absorption of IR radiation at these frequencies provides a molecular fingerprint.[3] For this molecule, the key signatures will be the carboxylic acid and the substituted aromatic ring.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3300 - 2500Strong, BroadO-H StretchCarboxylic Acid O-H
3080 - 3010MediumC-H StretchAromatic C-H
2960 - 2850MediumC-H StretchMethoxy -CH₃
~1710Strong, SharpC=O StretchCarboxylic Acid C=O (dimerized)
1610, 1590Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O Stretch (asymmetric)Aryl Ether (Ar-O-CH₃)
~1160StrongC-F StretchAryl Fluoride (Ar-F)
~920Medium, BroadO-H Bend (out-of-plane)Carboxylic Acid Dimer
Interpretation of IR Spectrum

The IR spectrum provides a clear, self-validating checklist of expected functional groups.

  • Carboxylic Acid Signature: The most telling feature is the extremely broad O-H stretch from approximately 3300 to 2500 cm⁻¹. This breadth is due to strong hydrogen bonding between carboxylic acid dimers.[4] This is coupled with a strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹. The presence of both these bands is definitive proof of a carboxylic acid functional group.

  • Aromatic System: The presence of peaks in the 1610-1500 cm⁻¹ region confirms the C=C stretching of the aromatic ring. Aromatic C-H stretching is also expected just above 3000 cm⁻¹.

  • Substituents: A strong band around 1250 cm⁻¹ is characteristic of the asymmetric C-O stretching of the aryl ether (methoxy) groups.[5] The C-F bond will give rise to a strong absorption in the 1200-1100 cm⁻¹ region.

High-Resolution Structural Detail: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, one can piece together the exact connectivity of the atoms. For a fluorinated compound, the interaction between the ¹⁹F nucleus (spin ½, 100% natural abundance) and nearby ¹H and ¹³C nuclei provides an additional layer of structural confirmation.[6]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Signal LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a11.0 - 13.0broad singlet-1HCarboxylic Acid (-COOH)
H-b6.85doublet⁴J(H-F) ≈ 2.5 Hz1HAromatic H-6
H-c6.60doublet⁴J(H-F) ≈ 4.5 Hz1HAromatic H-4
H-d3.90singlet-6HMethoxy (-OCH₃) x 2
¹H NMR Interpretation: Causality and Logic

The predicted ¹H NMR spectrum is simple yet highly informative.

  • Carboxylic Proton (H-a): The acidic proton is typically deshielded and appears as a broad singlet far downfield (δ > 10 ppm). Its labile nature often results in a broad signal.

  • Methoxy Protons (H-d): The two methoxy groups at positions 3 and 5 are chemically equivalent due to the plane of symmetry bisecting the C2-C5 axis (assuming free rotation of the C1-COOH bond allows for averaging). This results in a single, sharp signal integrating to 6 protons around δ 3.90 ppm.

  • Aromatic Protons (H-b, H-c): The two aromatic protons at positions 4 and 6 are not equivalent.

    • Coupling: They are meta to each other, so any H-H coupling would be very small (⁴J(H-H) < 1 Hz) and likely not resolved. However, they both exhibit coupling to the fluorine atom at C2. Long-range proton-fluorine couplings (⁴J(H-F)) through the aromatic system are common, typically in the range of 0.5-5 Hz.[7][8] This splits both aromatic signals into doublets.

    • Chemical Shift: The electron-donating methoxy groups will shield the aromatic protons, shifting them upfield relative to benzene (δ 7.26 ppm). H-4 is flanked by two methoxy groups, likely making it slightly more shielded (further upfield) than H-6, which is adjacent to the electron-withdrawing carboxylic acid group.

G H6 H-6 F2 F-2 H6->F2 ⁴JHF ≈ 2.5 Hz H4 H-4 H4->F2 ⁴JHF ≈ 4.5 Hz

Caption: Predicted ¹H-¹⁹F Spin-Spin Coupling Interactions.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Predicted δ (ppm)Multiplicity (re: ¹⁹F)Coupling Constant (J, Hz)Assignment
168.0singlet-C-7 (-COOH)
162.0doublet¹J(C-F) ≈ 245 HzC-2
160.0singlet-C-5
158.0doublet²J(C-F) ≈ 20 HzC-3
108.0doublet²J(C-F) ≈ 25 HzC-1
105.0doublet³J(C-F) ≈ 5 HzC-6
98.0doublet³J(C-F) ≈ 3 HzC-4
56.5singlet-C-8 (-OCH₃)
56.4singlet-C-9 (-OCH₃)
¹³C NMR Interpretation: The Power of C-F Coupling

The proton-decoupled ¹³C NMR spectrum provides definitive evidence for the substitution pattern, primarily through the large and predictable C-F coupling constants.[9]

  • Carbonyl Carbon (C-7): The carboxylic acid carbon appears downfield (~168 ppm) and is readily identifiable.[10]

  • Oxygenated Aromatic Carbons (C-2, C-3, C-5): These carbons are directly attached to highly electronegative atoms (F, O) and are thus found furthest downfield in the aromatic region.

    • C-2: The carbon directly bonded to fluorine will exhibit a very large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz), splitting the signal into a doublet. This is the most unambiguous signal in the spectrum and definitively locates the fluorine atom.

    • C-3 and C-1: Carbons two bonds away from the fluorine (geminal) will show smaller doublet splittings (²J(C-F) ≈ 20-30 Hz).

  • Other Aromatic Carbons (C-1, C-4, C-6): These carbons appear further upfield. C-4 and C-6 will also be split into doublets due to three-bond coupling to fluorine (³J(C-F) ≈ 3-5 Hz).

  • Methoxy Carbons (C-8, C-9): The two equivalent methoxy carbons will appear as a single peak around 56 ppm.

Integrated Spectral Analysis: A Self-Validating Conclusion

The true power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure.

  • MS confirms the molecular formula is C₉H₉FO₄.

  • IR confirms the presence of a carboxylic acid, an aromatic ring, methoxy groups, and a C-F bond.

  • ¹H NMR quantifies the protons: one acidic proton, two distinct aromatic protons, and six equivalent methoxy protons. It further shows that both aromatic protons are coupled to a fluorine atom.

  • ¹³C NMR identifies all 9 unique carbon environments and, crucially, uses the characteristic ¹J(C-F) coupling to pinpoint the location of the fluorine atom at the C-2 position. The smaller ²J and ³J couplings further corroborate the substitution pattern.

The collective data provides a self-validating and irrefutable confirmation of the structure as 2-Fluoro-3,5-dimethoxybenzoic acid.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information MS Mass Spectrometry Formula Molecular Formula (C₉H₉FO₄) MS->Formula IR IR Spectroscopy FuncGroups Functional Groups (-COOH, Ar, -OCH₃, C-F) IR->FuncGroups NMR NMR Spectroscopy Connectivity Atom Connectivity & Environment NMR->Connectivity Structure Final Structure Confirmation Formula->Structure FuncGroups->Structure Connectivity->Structure

Caption: Integrated Workflow for Structural Elucidation.

Standard Operating Protocols

Trustworthiness: The validity of spectral data is contingent upon rigorous and standardized experimental protocols. The following methodologies represent best practices for acquiring high-quality data for small organic molecules.

Mass Spectrometry (ESI-QTOF)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF).

  • Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

  • Ionization (ESI):

    • Mode: Negative and Positive.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 4-8 L/min at 180-200 °C.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform MS/MS fragmentation on the parent ion of interest ([M-H]⁻ or [M+H]⁺) using collision-induced dissociation (CID) with argon as the collision gas, varying collision energy (10-40 eV) to obtain a comprehensive fragmentation spectrum.

Infrared Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the clean ATR crystal, run a background scan (typically 32 scans) to capture the spectrum of the ambient environment (H₂O, CO₂).

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum (typically 32 scans) over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance Spectroscopy (¹H & ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: -2 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

References

  • Jiang, T. et al. (2008). Bioorganic & Medicinal Chemistry Letters, 18(4), 1479-1483. (Note: This reference is for a related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, and is used for general comparison). Available at: [Link]

  • Supporting Information for various benzoic acids. (n.d.). Provides comparative NMR data for related structures like 3-methoxybenzoic acid. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. An overview of ¹⁹F NMR principles, including coupling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Provides NMR data for various substituted benzoic acids. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility resource page. Available at: [Link]

  • Conicet. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Research article discussing ¹⁹F coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. A detailed table of IR absorption frequencies. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. An educational resource on the fragmentation of benzoic acid. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Application note demonstrating ESI-MS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Product information for a related isomer. Available at: [Link]

  • University of York. (n.d.). IR frequency table. Chemistry teaching resource. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Educational resource on the ¹³C NMR of benzoic acid. Available at: [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2012). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants. Available at: [Link]

  • YouTube. (2021). February 3, 2021. General chemistry video resource. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Database entry for a related isomer. Available at: [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • MassBank. (n.d.). Benzoic acids and derivatives. Spectral database entry for benzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol.... Research image showing fragmentation. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry resource. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Fluoro-3,5-dimethoxybenzoic Acid in Common Laboratory Solvents

Introduction 2-Fluoro-3,5-dimethoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility in various laboratory solvents is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-3,5-dimethoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility in various laboratory solvents is a critical first step in its handling, formulation, and application. This guide provides a comprehensive overview of the predicted solubility of 2-Fluoro-3,5-dimethoxybenzoic acid, grounded in the physicochemical principles of its structural analogs. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility profile.

Physicochemical Properties of 2-Fluoro-3,5-dimethoxybenzoic Acid

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. For 2-Fluoro-3,5-dimethoxybenzoic acid, the following information has been identified:

  • Molecular Formula: C₉H₉FO₄[1]

  • Molecular Weight: 200.16 g/mol [1]

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.

For 2-Fluoro-3,5-dimethoxybenzoic acid, the key structural features influencing its solubility are:

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It imparts a degree of hydrophilicity to the molecule and allows for solubility in polar protic solvents. Its acidic nature also means that solubility will be significantly enhanced in basic aqueous solutions due to the formation of the highly polar carboxylate salt.

  • Fluorine Atom (-F): As the most electronegative element, fluorine is a strong electron-withdrawing group. Its presence can increase the acidity of the carboxylic acid and influence intermolecular interactions.

  • Methoxy Groups (-OCH₃): These are polar aprotic groups that can act as hydrogen bond acceptors. They contribute to the overall polarity of the molecule.

  • Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents.

The interplay of these functional groups will determine the solubility profile of 2-Fluoro-3,5-dimethoxybenzoic acid across a spectrum of solvents.

Predicted Solubility Profile

Based on the structural analysis and data from related benzoic acid derivatives, the following solubility profile for 2-Fluoro-3,5-dimethoxybenzoic acid is predicted:

Solvent ClassCommon Lab SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly soluble in cold water; more soluble in hot water.The carboxylic acid group can hydrogen bond with water, but the hydrophobic benzene ring limits solubility. Increased kinetic energy at higher temperatures enhances solubility.
Methanol, EthanolSolubleThe alcohol's hydroxyl group can hydrogen bond with the carboxylic acid and methoxy groups, while its alkyl chain interacts with the benzene ring.
Polar Aprotic Acetone, Ethyl AcetateSolubleThese solvents can act as hydrogen bond acceptors for the carboxylic acid's proton and have dipole-dipole interactions with the polar functional groups.
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Highly SolubleThese are highly polar solvents capable of strong dipole-dipole interactions and can effectively solvate both the polar and nonpolar portions of the molecule.
Nonpolar Toluene, HexaneSparingly to InsolubleThe dominant interactions in these solvents are London dispersion forces, which are not strong enough to overcome the intermolecular forces between the polar 2-Fluoro-3,5-dimethoxybenzoic acid molecules.
Aqueous Basic 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH)SolubleThe carboxylic acid will be deprotonated to form the highly water-soluble sodium 2-fluoro-3,5-dimethoxybenzoate salt.
Aqueous Acidic 5% Hydrochloric Acid (HCl)InsolubleThe acidic conditions will suppress the ionization of the carboxylic acid, keeping it in its less soluble neutral form.

Experimental Determination of Solubility

The following protocols are designed to experimentally verify the predicted solubility profile of 2-Fluoro-3,5-dimethoxybenzoic acid.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

G cluster_0 Saturated Solution Preparation cluster_1 Sample Analysis cluster_2 Calculation A Add excess 2-Fluoro-3,5-dimethoxybenzoic acid to a known volume of solvent B Equilibrate at a constant temperature (e.g., 25°C) with constant agitation for 24-48 hours A->B C Allow undissolved solid to settle B->C D Withdraw a known volume of the clear supernatant C->D Transfer supernatant E Filter through a 0.45 µm syringe filter D->E F Dilute the filtrate with a suitable solvent E->F G Analyze by a validated analytical method (e.g., HPLC-UV) F->G H Determine the concentration of the diluted sample from a calibration curve I Calculate the original concentration in the saturated solution H->I J Express solubility in mg/mL or mol/L I->J

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol for Quantitative Solubility Determination:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Fluoro-3,5-dimethoxybenzoic acid to a vial containing a known volume of the test solvent.

    • Seal the vial and place it in a temperature-controlled shaker bath (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of 2-Fluoro-3,5-dimethoxybenzoic acid of known concentrations.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Molecular Interactions and Solubility

The following diagrams illustrate the key intermolecular forces involved in the dissolution of 2-Fluoro-3,5-dimethoxybenzoic acid in different solvent types.

G cluster_0 Solute-Solvent Interactions in Polar Protic Solvents (e.g., Methanol) A 2-Fluoro-3,5-dimethoxybenzoic acid B Methanol A->B Hydrogen bonding (COOH with OH) Hydrogen bonding (OCH3 with OH)

Caption: Solute-solvent interactions in polar protic solvents.

G cluster_1 Solute-Solvent Interactions in Polar Aprotic Solvents (e.g., Acetone) C 2-Fluoro-3,5-dimethoxybenzoic acid D Acetone C->D Hydrogen bonding (COOH with C=O) Dipole-dipole interactions

Caption: Solute-solvent interactions in polar aprotic solvents.

G cluster_2 Solute-Solvent Interactions in Nonpolar Solvents (e.g., Toluene) E 2-Fluoro-3,5-dimethoxybenzoic acid F Toluene E->F London dispersion forces

Caption: Solute-solvent interactions in nonpolar solvents.

Conclusion

While specific experimental solubility data for 2-Fluoro-3,5-dimethoxybenzoic acid is not currently available in the public domain, a thorough analysis of its molecular structure allows for a reliable prediction of its solubility profile. This guide provides a scientifically grounded framework for anticipating its behavior in a variety of common laboratory solvents. The detailed experimental protocols herein offer a clear path for researchers to empirically determine the precise solubility of this compound, a crucial step for its future application in scientific research and development.

References

  • ChemUniverse. 2-FLUORO-3,5-DIMETHOXYBENZOIC ACID [P97862]. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Center for Biotechnology Information. The Ortho Effect of benzoic acids. [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 2-Fluoro-3,5-dimethoxybenzoic Acid: A Guide for Researchers

Introduction: A Fluorinated Building Block with Untapped Potential In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Fluorinated Building Block with Untapped Potential

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 2-Fluoro-3,5-dimethoxybenzoic acid, while not as readily available as some common building blocks, presents a compelling scaffold for the synthesis of novel compounds. The interplay of the electron-withdrawing fluorine atom with the electron-donating methoxy groups, all positioned on a versatile benzoic acid platform, offers a rich chemical space for exploration.

This technical guide provides an in-depth exploration of the potential applications of 2-Fluoro-3,5-dimethoxybenzoic acid as a synthetic building block. We will delve into its predicted reactivity, propose a plausible synthetic route, and provide detailed protocols for its utilization in key chemical transformations, including amide bond formation and Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated scaffold.

Predicted Physicochemical Properties and Reactivity Profile

Table 1: Predicted Physicochemical Properties of 2-Fluoro-3,5-dimethoxybenzoic acid

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₉FO₄Based on chemical structure.
Molecular Weight 200.17 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for substituted benzoic acids.
Solubility Soluble in polar organic solvents (e.g., THF, DMF, DMSO, alcohols). Limited solubility in nonpolar solvents and water.The carboxylic acid and methoxy groups impart polarity.
pKa ~3.0 - 3.5The electron-withdrawing fluorine atom ortho to the carboxylic acid is expected to increase its acidity compared to 3,5-dimethoxybenzoic acid. The pKa of 2-fluorobenzoic acid is 3.27.

The reactivity of 2-Fluoro-3,5-dimethoxybenzoic acid is governed by the interplay of its three functional groups: the carboxylic acid, the fluoro substituent, and the two methoxy groups on the aromatic ring.

  • Carboxylic Acid Group: This group is the primary site for derivatization, readily undergoing reactions such as esterification, amide bond formation, and reduction. Its acidity is enhanced by the adjacent fluorine atom.

  • Aromatic Ring: The electron-donating methoxy groups activate the ring towards electrophilic aromatic substitution, while the electron-withdrawing fluorine atom deactivates it. The directing effects of these substituents will influence the regioselectivity of such reactions. The fluorine atom also provides a handle for nucleophilic aromatic substitution (SNA_r_) under certain conditions, particularly if further activated by other electron-withdrawing groups.

  • Fluoro Group: The C-F bond is generally strong; however, its position ortho to the carboxylic acid could potentially influence intramolecular interactions and reactivity. In some contexts, particularly in organometallic catalysis, the C-F bond can be activated for cross-coupling reactions.

Proposed Synthesis of 2-Fluoro-3,5-dimethoxybenzoic Acid

As 2-Fluoro-3,5-dimethoxybenzoic acid is not a widely stocked commercial compound, a reliable synthetic route is essential for its utilization. Below is a proposed multi-step synthesis starting from the commercially available 3,5-dimethoxyphenol. This proposed route is based on established and analogous chemical transformations.

Synthetic_Pathway A 3,5-Dimethoxyphenol B 1-Bromo-3,5-dimethoxybenzene A->B  NBS, CCl4 C 2-Bromo-1,3-dimethoxy-5-nitrobenzene B->C  HNO3, H2SO4 D 2-Amino-1,3-dimethoxy-5-nitrobenzene C->D  Fe, NH4Cl E 2-Fluoro-1,3-dimethoxy-5-nitrobenzene D->E  Balz-Schiemann Reaction (1. NaNO2, HBF4; 2. Heat) F 2-Fluoro-3,5-dimethoxyaniline E->F  H2, Pd/C G 2-Fluoro-3,5-dimethoxybenzoic acid F->G  Sandmeyer Reaction (1. NaNO2, HCl; 2. CuCN; 3. H3O+)

Figure 1: Proposed synthetic route to 2-Fluoro-3,5-dimethoxybenzoic acid.

Experimental Protocol: A Plausible Synthetic Approach

Step 1: Bromination of 3,5-Dimethoxyphenol

  • To a solution of 3,5-dimethoxyphenol in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-3,5-dimethoxybenzene.

Step 2: Nitration of 1-Bromo-3,5-dimethoxybenzene

  • Cool a mixture of concentrated nitric acid and sulfuric acid to 0°C.

  • Slowly add 1-bromo-3,5-dimethoxybenzene to the cooled acid mixture with stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield 2-bromo-1,3-dimethoxy-5-nitrobenzene.

Step 3: Reduction of the Nitro Group

  • To a solution of 2-bromo-1,3-dimethoxy-5-nitrobenzene in ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC).

  • Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to give 2-amino-1,3-dimethoxy-5-nitrobenzene.

Step 4: Balz-Schiemann Reaction

  • Dissolve 2-amino-1,3-dimethoxy-5-nitrobenzene in a solution of tetrafluoroboric acid.

  • Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.

  • Stir the mixture at 0°C for 30 minutes to form the diazonium salt.

  • Gently heat the reaction mixture to decompose the diazonium salt, leading to the formation of 2-fluoro-1,3-dimethoxy-5-nitrobenzene.

  • Extract the product, wash, dry, and purify by chromatography.

Step 5: Reduction of the Nitro Group

  • Hydrogenate 2-fluoro-1,3-dimethoxy-5-nitrobenzene using a palladium on carbon catalyst in a suitable solvent like ethanol under a hydrogen atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Filter the catalyst and concentrate the filtrate to obtain 2-fluoro-3,5-dimethoxyaniline.

Step 6: Sandmeyer Reaction

  • Diazotize 2-fluoro-3,5-dimethoxyaniline with sodium nitrite and hydrochloric acid at 0°C.

  • Add the resulting diazonium salt solution to a solution of copper(I) cyanide.

  • Heat the reaction mixture to facilitate the conversion to the nitrile.

  • Hydrolyze the resulting nitrile in situ by adding a strong acid (e.g., sulfuric acid) and heating to reflux to yield the final product, 2-fluoro-3,5-dimethoxybenzoic acid.

Application in Synthesis: Key Transformations

Amide Bond Formation: Accessing Novel Amide Libraries

The carboxylic acid functionality of 2-fluoro-3,5-dimethoxybenzoic acid makes it an ideal precursor for the synthesis of a diverse range of amides, which are prevalent motifs in pharmaceuticals.

Amide_Coupling A 2-Fluoro-3,5-dimethoxybenzoic acid C Amide Product A->C B Amine (R-NH2) B->C Reagents Coupling Agents (e.g., HATU, HOBt, EDC) Reagents->C

Figure 2: General scheme for amide bond formation.

Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • 2-Fluoro-3,5-dimethoxybenzoic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-fluoro-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to couple even hindered or electron-deficient amines and carboxylic acids with minimal side reactions.

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate anion generated from HATU.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

While the C-F bond is strong, it can be activated for cross-coupling reactions under specific catalytic conditions, particularly when there is an ortho-directing group. The carboxylic acid can serve as such a directing group. Alternatively, the fluorine can be used to direct ortho-lithiation followed by boronation to prepare a boronic ester for subsequent Suzuki coupling. A more straightforward approach, however, involves converting the benzoic acid to an aryl halide (e.g., bromide or iodide) to serve as a robust coupling partner.

Suzuki_Coupling A 2-Fluoro-3,5-dimethoxy-X-benzene (X = Br, I) C Biaryl Product A->C B Arylboronic Acid (Ar-B(OH)2) B->C Catalyst Pd Catalyst & Base Catalyst->C

Figure 3: General scheme for Suzuki-Miyaura cross-coupling.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol assumes the prior conversion of the carboxylic acid to a bromide or iodide (e.g., via a Hunsdiecker-type reaction or by starting from a bromo-substituted precursor).

Materials:

  • 2-Fluoro-3,5-dimethoxy-aryl halide (e.g., 1-bromo-2-fluoro-3,5-dimethoxybenzene)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Standard work-up and purification reagents

Procedure:

  • To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane and water, 4:1), add the 2-fluoro-3,5-dimethoxy-aryl halide (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Trustworthiness and Self-Validation:

  • Reaction Monitoring: The progress of all described reactions should be meticulously monitored by appropriate analytical techniques (TLC, LC-MS, GC-MS) to ensure complete conversion and identify any potential side products.

  • Product Characterization: The identity and purity of all synthesized compounds, including the final products and key intermediates, must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and high-resolution mass spectrometry).

Safety and Handling

As with any chemical research, proper safety precautions are paramount. While specific safety data for 2-Fluoro-3,5-dimethoxybenzoic acid is unavailable, the following guidelines are based on the known hazards of its structural analogs, 3,5-dimethoxybenzoic acid and 2-fluorobenzoic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Table 2: Hazard Information for Analogous Compounds

CompoundGHS Hazard Statements
3,5-Dimethoxybenzoic Acid H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
2-Fluorobenzoic Acid H315: Causes skin irritation. H319: Causes serious eye irritation.

Conclusion

2-Fluoro-3,5-dimethoxybenzoic acid represents a valuable, albeit underutilized, building block for synthetic chemistry. Its unique substitution pattern offers opportunities to create novel molecular architectures with potentially enhanced biological activity and desirable physicochemical properties. The proposed synthetic route and detailed protocols for its application in amide coupling and Suzuki reactions provide a solid foundation for researchers to begin exploring the synthetic utility of this promising compound. As with any new building block, careful optimization and thorough characterization will be key to unlocking its full potential in drug discovery and materials science.

References

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol - MDPI. [Link]

  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem. [Link]

  • 2-Fluoro-3,5-dimethoxyaniline - MySkinRecipes. [Link]

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google P
  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743 - PubChem. [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing). [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

  • Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN) - ResearchGate. [Link]

  • 2-(3,5-Dimethylphenoxy)-5-fluoroaniline | C14H14FNO | CID 26189665 - PubChem. [Link]

  • Safety Data Sheet: 3,4-Dimethoxybenzoic acid - Carl
Application

Application Notes and Protocols for the Derivatization of 2-Fluoro-3,5-dimethoxybenzoic Acid

Introduction: Navigating the Steric and Electronic Landscape of a Versatile Building Block 2-Fluoro-3,5-dimethoxybenzoic acid is a key structural motif in medicinal chemistry and drug development, valued for the unique p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Steric and Electronic Landscape of a Versatile Building Block

2-Fluoro-3,5-dimethoxybenzoic acid is a key structural motif in medicinal chemistry and drug development, valued for the unique physicochemical properties imparted by its substitution pattern. The ortho-fluoro substituent can enhance metabolic stability and modulate pKa, while the dimethoxy groups can influence solubility and receptor interactions. The carboxylic acid group serves as a versatile handle for derivatization, enabling the synthesis of a diverse array of esters and amides to explore structure-activity relationships (SAR).

However, the derivatization of this particular benzoic acid derivative is not without its challenges. The fluorine atom at the ortho position presents significant steric hindrance around the carboxylic acid, which can impede the approach of nucleophiles and reduce reaction rates. Concurrently, this same ortho-substituent exerts a notable electronic influence. The "ortho-effect" of substituents on benzoic acids is a well-documented phenomenon where most ortho groups, irrespective of their electronic donating or withdrawing nature, increase the acidity of the carboxylic acid.[1] This increased acidity, a result of combined steric and electronic factors, can be advantageous in certain reactions but requires careful consideration when selecting reagents and conditions.[2]

This comprehensive guide provides detailed application notes and protocols for the successful derivatization of the carboxylic acid group of 2-Fluoro-3,5-dimethoxybenzoic acid. We will explore various methodologies, from classic esterification to modern coupling reactions, with a focus on overcoming the inherent steric and electronic challenges posed by this valuable building block.

Part 1: Esterification of 2-Fluoro-3,5-dimethoxybenzoic Acid

Ester derivatives are frequently synthesized to improve the pharmacokinetic profile of a parent carboxylic acid, for instance, by creating prodrugs with enhanced cell permeability.

Method 1: Fischer-Speier Esterification

This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Causality Behind Experimental Choices:

  • Excess Alcohol: The use of a large excess of the alcohol (often as the solvent) is crucial to drive the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[3]

  • Strong Acid Catalyst: A strong acid, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

  • Anhydrous Conditions: The reaction is reversible, and the presence of water can lead to the hydrolysis of the ester back to the carboxylic acid. Therefore, maintaining anhydrous conditions is critical for achieving high yields.

Experimental Protocol: Synthesis of Ethyl 2-Fluoro-3,5-dimethoxybenzoate

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-3,5-dimethoxybenzoic acid (1.0 eq).

  • Add absolute ethanol (20-50 eq) to the flask.

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-fluoro-3,5-dimethoxybenzoate.

Workflow for Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 2-Fluoro-3,5-dimethoxybenzoic Acid Reflux Reflux (4-8h) Carboxylic_Acid->Reflux Alcohol Excess Ethanol Alcohol->Reflux Catalyst Conc. H2SO4 Catalyst->Reflux Evaporation Remove Excess Ethanol Reflux->Evaporation Extraction Ethyl Acetate Extraction & Washes Evaporation->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product Ethyl 2-Fluoro-3,5-dimethoxybenzoate Purification->Product

Caption: Workflow for Fischer-Speier Esterification of 2-Fluoro-3,5-dimethoxybenzoic Acid.

Method 2: Steglich Esterification

For more sensitive alcohols or when milder conditions are required, the Steglich esterification offers an excellent alternative. This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

Causality Behind Experimental Choices:

  • Carbodiimide (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[7]

  • DMAP Catalyst: DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[8] This catalytic cycle also suppresses the formation of the N-acylurea byproduct, a common side reaction in carbodiimide-mediated couplings.[5]

Experimental Protocol: Steglich Esterification with a Generic Alcohol

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3,5-dimethoxybenzoic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired ester.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the esterification of alcohols, particularly for secondary alcohols where stereochemical inversion is desired.[9] It proceeds under mild, neutral conditions.[10]

Causality Behind Experimental Choices:

  • Triphenylphosphine (PPh3) and Azodicarboxylate (DEAD/DIAD): These reagents form a betaine intermediate which activates the alcohol.[5]

  • Acidic Pronucleophile: The carboxylic acid acts as the nucleophile in this reaction. The acidity of the carboxylic acid can influence the reaction rate and yield. The increased acidity of 2-Fluoro-3,5-dimethoxybenzoic acid due to the ortho-fluoro effect may be beneficial in this case.

Experimental Protocol: Mitsunobu Esterification

  • Dissolve 2-Fluoro-3,5-dimethoxybenzoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.

Part 2: Amidation of 2-Fluoro-3,5-dimethoxybenzoic Acid

Amide bond formation is a cornerstone of medicinal chemistry. The resulting amides often exhibit improved biological activity and metabolic stability compared to their carboxylic acid precursors.

Method 1: Two-Step Acyl Chloride Formation and Amidation

This robust and widely used method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Causality Behind Experimental Choices:

  • Chlorinating Agent (Thionyl Chloride/Oxalyl Chloride): Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert carboxylic acids to acyl chlorides.[11] The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which facilitates their removal.[12]

  • Catalytic DMF: A catalytic amount of DMF accelerates the reaction by forming a reactive Vilsmeier intermediate.[12]

  • Base: In the subsequent amidation step, a base such as triethylamine (TEA) or pyridine is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of a Generic Amide via the Acyl Chloride

Step A: Synthesis of 2-Fluoro-3,5-dimethoxybenzoyl chloride

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-Fluoro-3,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (for toluene) or stir at room temperature (for DCM with oxalyl chloride) for 2-4 hours, until the evolution of gas ceases.

  • Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude 2-Fluoro-3,5-dimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Step B: Amidation of 2-Fluoro-3,5-dimethoxybenzoyl chloride

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the crude 2-Fluoro-3,5-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Workflow for Two-Step Amidation

Two_Step_Amidation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Carboxylic_Acid 2-Fluoro-3,5-dimethoxybenzoic Acid Reaction1 Reaction Carboxylic_Acid->Reaction1 Chlorinating_Agent SOCl2 or (COCl)2 cat. DMF Chlorinating_Agent->Reaction1 Acyl_Chloride 2-Fluoro-3,5-dimethoxybenzoyl chloride Reaction1->Acyl_Chloride Reaction2 Reaction Acyl_Chloride->Reaction2 Amine Amine (R-NH2) Amine->Reaction2 Base Base (e.g., TEA) Base->Reaction2 Product Amide Product Reaction2->Product

Caption: Two-step protocol for the synthesis of amides from 2-Fluoro-3,5-dimethoxybenzoic Acid.

Method 2: Direct Amidation using Coupling Reagents

For sensitive substrates or to streamline the synthetic process, direct amidation using coupling reagents is the preferred method. Due to the steric hindrance of 2-Fluoro-3,5-dimethoxybenzoic acid, more powerful uronium/aminium or phosphonium-based coupling reagents are often necessary.

Causality Behind Experimental Choices:

  • Uronium/Aminium Reagents (HBTU, HATU, HCTU): These reagents react with the carboxylic acid to form a highly reactive OBt- or OAt-ester intermediate, which then readily reacts with the amine.[13] HATU is generally considered one of the most powerful coupling reagents, particularly for hindered systems.[14]

  • Phosphonium Reagents (PyBOP): Similar to uronium salts, phosphonium reagents like PyBOP also generate active ester intermediates.[14]

  • Additives (HOBt, HOAt): The inclusion of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing racemization (if chiral amines are used) and for increasing the coupling efficiency by forming the active ester intermediate.[14]

  • Non-nucleophilic Base (DIPEA): A hindered base like N,N-diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid and the amine hydrochloride salt (if applicable) without competing as a nucleophile.

Experimental Protocol: HATU-Mediated Amidation

  • To a solution of 2-Fluoro-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF, add the amine (or its hydrochloride salt) (1.1 eq), HATU (1.2 eq), and HOAt (1.2 eq).

  • Add DIPEA (3.0-4.0 eq) to the mixture at room temperature.

  • Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

Derivatization MethodReagentsTypical Yield RangeKey Considerations
Esterification
Fischer-SpeierExcess Alcohol, H₂SO₄60-85%Requires high temperatures; not suitable for sensitive alcohols.
SteglichAlcohol, EDC, DMAP70-95%Mild conditions; good for a wide range of alcohols.
MitsunobuAlcohol, PPh₃, DIAD/DEAD65-90%Mild, neutral conditions; involves stereochemical inversion for secondary alcohols.
Amidation
Acyl Chloride RouteSOCl₂/ (COCl)₂, Amine, Base75-95%Robust and high-yielding; two-step process.
Coupling ReagentAmine, HATU, DIPEA70-90%One-pot procedure; effective for hindered substrates.

Yields are representative and can vary depending on the specific alcohol or amine used and the efficiency of the purification.

Conclusion

The derivatization of the carboxylic acid group of 2-Fluoro-3,5-dimethoxybenzoic acid can be successfully achieved through a variety of methods. The choice of the optimal protocol depends on the nature of the desired ester or amide, the sensitivity of the coupling partner, and the desired scale of the reaction. For simple esters, the Fischer-Speier method is a cost-effective option. For more complex or sensitive substrates, Steglich esterification or the Mitsunobu reaction provide milder alternatives. For the synthesis of amides, the two-step acyl chloride method is highly reliable, while direct amidation with potent coupling reagents like HATU offers a more streamlined approach, especially for sterically demanding couplings. By understanding the interplay of steric hindrance and electronic effects in this valuable building block, researchers can confidently select and execute the most appropriate derivatization strategy to advance their drug discovery and development programs.

References

  • Fitzjarrald, T. J., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(20), 3553-3556.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing.
  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google P
  • Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com.
  • Proposed mechanism for activation by uronium salt.
  • 8.2: Substituent Effects on Acidity. (2021). Chemistry LibreTexts.
  • Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. Benchchem.
  • A convenient synthesis of N-aryl benzamides by rhodium-catalyzed ortho-amidation and decarboxyl
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5854-5864.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017). PMC - PubMed Central.
  • CN102875515A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google P
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015).
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). NIH.
  • The Uronium/Guanidinium Peptide Coupling Reagents.
  • The Synthesis of Sterically Hindered Amides. (2014).
  • Video: Substituent Effects on Acidity of Carboxylic Acids. (2023). JoVE.
  • Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram.
  • 3.8 Uronium/Guanidinium Salts.
  • Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes.
  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous c
  • Amide bond formation using amino acid fluorides. (2005).
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived
  • Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. (2007).
  • 3: Esterification (Experiment). (2021). Chemistry LibreTexts.
  • Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide. IUCr Journals.
  • Replacement of the carboxylic acid function with fluorine.
  • Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. (2021).
  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Inform
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024).
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry. (2021).
  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace.
  • Synthesis of N-trifluoromethyl amides
  • Mitsunobu reaction. Wikipedia.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterific
  • 3,5-Dimethoxybenzoyl chloride 97 17213-57-9. Sigma-Aldrich.
  • 77 A. K. Mourad and C. C.
  • Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. (2012). PMC - NIH.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022).
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017).

Sources

Method

Application Notes and Protocols for Amide Coupling of 2-Fluoro-3,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The successful synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The successful synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development. This guide provides a detailed technical overview and actionable protocols for the amide coupling of 2-Fluoro-3,5-dimethoxybenzoic acid, a key building block in the synthesis of various biologically active molecules. The unique electronic and steric properties of this substrate, namely the ortho-fluorine and two meta-methoxy groups, necessitate a careful selection of coupling reagents and reaction conditions to achieve high yields and purity. This document is structured to provide not just procedural steps, but also the underlying chemical principles to empower researchers in optimizing their synthetic strategies.

Understanding the Substrate: The Chemical Nuances of 2-Fluoro-3,5-dimethoxybenzoic Acid

The reactivity of 2-Fluoro-3,5-dimethoxybenzoic acid in amide coupling reactions is influenced by a combination of electronic and steric factors.

  • Electronic Effects : The fluorine atom at the ortho position is strongly electron-withdrawing, which can increase the acidity of the carboxylic acid proton, but also potentially influence the reactivity of the activated intermediate. The two methoxy groups at the meta positions are electron-donating through resonance, which can impact the overall electron density of the aromatic ring.

  • Steric Hindrance : The presence of the ortho-fluorine substituent introduces steric bulk around the carboxylic acid group. This hindrance can impede the approach of the amine nucleophile, especially when bulky amines are used. Quantum chemical calculations on ortho-fluoro-substituted benzoic acids have shown that intramolecular interactions between the carboxylic group and the ortho halogen substituent can influence the conformational landscape of the molecule, which in turn can affect its reactivity.[1]

These factors combined can make amide coupling of this substrate challenging, potentially leading to lower yields or requiring more forceful reaction conditions compared to simpler benzoic acid derivatives. Therefore, the choice of an appropriate coupling reagent is critical.

Strategic Selection of Coupling Reagents

A plethora of amide coupling reagents are available, each with its own mechanism and suitability for different substrates. For a sterically hindered and electronically modulated substrate like 2-Fluoro-3,5-dimethoxybenzoic acid, the most effective reagents are typically those that form highly reactive activated intermediates and are less susceptible to steric hindrance.

Coupling Reagent ClassExamplesSuitability for 2-Fluoro-3,5-dimethoxybenzoic Acid
Carbodiimides EDC, DCCModerately suitable. Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. Can be effective for less hindered amines.
Uronium/Aminium Salts HATU, HCTU, COMUHighly suitable. These are among the most powerful coupling reagents, known for their high reactivity and effectiveness in coupling sterically hindered substrates.[2][3][4]
Phosphonium Salts PyBOPSuitable. PyBOP is another effective reagent for hindered couplings, though sometimes considered slightly less reactive than the most potent uronium salts.[2]
Acid Halide Formation Thionyl chloride, Oxalyl chloridePotentially suitable, but a harsher method. The formation of the acid chloride is an effective activation, but the reaction conditions may not be compatible with sensitive functional groups on the amine coupling partner.[5][6]

Based on literature precedent for similar challenging couplings, uronium/aminium salt-based reagents like HATU and COMU are often the preferred choice for substrates like 2-Fluoro-3,5-dimethoxybenzoic acid due to their superior performance with hindered systems.[2][4]

Recommended Protocols

The following protocols are provided as a starting point for the amide coupling of 2-Fluoro-3,5-dimethoxybenzoic acid. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of primary and secondary amines, including those that are sterically hindered or electronically deactivated. HATU is a highly efficient coupling reagent that often provides excellent yields with minimal side products.[2][3]

Materials:

  • 2-Fluoro-3,5-dimethoxybenzoic acid

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a solution of 2-Fluoro-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for HATU-mediated Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine 2-Fluoro-3,5-dimethoxybenzoic acid, amine, and DIPEA in anhydrous solvent B Add HATU A->B C Stir at room temperature (4-16 h) B->C D Dilute with Ethyl Acetate C->D E Aqueous Washes (HCl, NaHCO₃, Brine) D->E F Dry and Concentrate E->F G Flash Column Chromatography F->G

Caption: Workflow for HATU-mediated amide synthesis.

Protocol 2: Robust and Cost-Effective Coupling using EDC/HOBt

This protocol utilizes the more economical carbodiimide coupling agent EDC in combination with HOBt. While potentially less reactive than HATU, this method is very reliable and widely used in organic synthesis.[7]

Materials:

  • 2-Fluoro-3,5-dimethoxybenzoic acid

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-3,5-dimethoxybenzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) followed by the portion-wise addition of EDC·HCl (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism for EDC/HOBt Coupling

G Acid 2-Fluoro-3,5-dimethoxybenzoic Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Less prone to side reactions) O_Acylisourea->HOBt_Ester + HOBt - Urea Amide Amide Product R-CO-NHR' O_Acylisourea->Amide + Amine (Direct path) HOBt HOBt HOBt_Ester->Amide + Amine - HOBt Amine Amine R'-NH₂ Urea Urea Byproduct

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Conversion Insufficiently reactive coupling agent. Steric hindrance from a bulky amine.Switch to a more powerful coupling reagent like COMU or HATU.[4] Increase the reaction temperature (e.g., to 40-50 °C). Increase the equivalents of the coupling reagent and base.
Formation of Side Products Epimerization (if the amine is chiral). Formation of N-acylurea (with carbodiimides).Use of additives like HOBt or HOAt can suppress these side reactions.[8] Ensure anhydrous conditions.
Difficult Purification Water-soluble byproducts from coupling reagents.For EDC couplings, washing with dilute acid can help remove the urea byproduct. For uronium salt couplings, byproducts are generally water-soluble and removed during aqueous work-up.

Conclusion

The amide coupling of 2-Fluoro-3,5-dimethoxybenzoic acid presents a synthetic challenge that can be effectively overcome with the appropriate choice of modern coupling reagents and optimized reaction conditions. For general applications, a robust protocol utilizing HATU is recommended to ensure high yields across a range of amine substrates. For process development and scale-up where cost is a consideration, the EDC/HOBt protocol provides a reliable alternative. By understanding the interplay of electronic and steric factors of this particular substrate, researchers can confidently and efficiently synthesize the desired amide products for their drug discovery and development programs.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Lippert, J. W. Amide bond formation by using amino acid fluorides. ARKIVOC2005, xiv, 87-95.
  • Ma, J.-A. & Cahard, D. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules2024, 29(15), 3536.
  • Chen, X., et al. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Org. Biomol. Chem.2023, 21, 568-572.
  • Subirós-Funosas, R., et al. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules2014, 19(11), 18949-18961.
  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38, 606-631.
  • Reva, I., et al. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules2020, 25(21), 4908.
  • Badland, M., et al. A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Lett.2017, 58(45), 4391-4394.
  • Tlili, A., et al. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Org. Lett.2020, 22(7), 2852–2856.
  • Battilocchio, C., et al. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem2021, 14(16), 3237-3271.
  • Jones, C. R., et al. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank2018, 2018(4), M1011.
  • Jones, C. R., et al. 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Cryst.2009, E65, o802.
  • El-Faham, A., et al. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules2014, 19, 18949-18961.
  • Elzagheid, M. I. Synthesis of 2′,3′-Dideoxy-2′-fluoro-3′-thioarabinothymidine and Its 3′-Phosphoramidite Derivative. Nucleosides, Nucleotides and Nucleic Acids2003, 22(5-8), 1335-1337.
  • O'Hagan, D., et al. Synthesis and reactions of α-fluoro-α-amino amides. J. Fluorine Chem.2004, 125(5), 717-726.
  • Britton, J., et al. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chem. Eng.2023, 11, 6646–6655.

Sources

Application

Application Note: Comprehensive Characterization of 2-Fluoro-3,5-dimethoxybenzoic Acid

Introduction 2-Fluoro-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid of increasing interest in pharmaceutical and materials science research. Its unique combination of a fluorine atom and two methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid of increasing interest in pharmaceutical and materials science research. Its unique combination of a fluorine atom and two methoxy groups on the benzoic acid scaffold imparts specific physicochemical properties that can influence molecular interactions, reactivity, and biological activity. As a key building block in organic synthesis, its unambiguous identification and characterization are paramount for ensuring the quality, purity, and desired properties of downstream products. This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of 2-Fluoro-3,5-dimethoxybenzoic acid, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Fluoro-3,5-dimethoxybenzoic acid is fundamental to the selection and optimization of appropriate analytical methodologies.

PropertyValueSource
CAS Number 651734-59-7[1]
Molecular Formula C₉H₉FO₄[1][2]
Molecular Weight 200.16 g/mol [1]
Appearance White to off-white crystalline powder (presumed based on similar compounds)[3][4]
Melting Point Not available. For the related 3,5-dimethoxybenzoic acid, it is 178-180 °C. The fluorine substituent may alter this value.[4]
Solubility Expected to have low solubility in water and good solubility in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate.[3][5]

Safety and Handling

Based on the safety data sheet for the closely related 3,5-dimethoxybenzoic acid, 2-Fluoro-3,5-dimethoxybenzoic acid should be handled with care. It may cause skin, eye, and respiratory irritation.[3][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 2-Fluoro-3,5-dimethoxybenzoic acid. The following workflow outlines the recommended analytical methodologies.

Analytical_Workflow cluster_0 Primary Identification & Purity cluster_1 Structural Elucidation cluster_2 Optical Properties HPLC HPLC MS Mass Spectrometry HPLC->MS LC-MS GC_MS GC_MS GC_MS->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) FTIR FTIR Spectroscopy UV_Vis UV-Vis Spectroscopy Sample Sample Sample->HPLC Purity Assessment Sample->GC_MS Volatile Impurities Sample->NMR Definitive Structure Sample->FTIR Functional Groups Sample->UV_Vis Chromophores

Caption: Recommended analytical workflow for the comprehensive characterization of 2-Fluoro-3,5-dimethoxybenzoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like 2-Fluoro-3,5-dimethoxybenzoic acid. A reverse-phase method is generally suitable for this class of compounds.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm. A photodiode array (PDA) detector can provide additional spectral information.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

Rationale: The C18 stationary phase provides good retention for the aromatic ring. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to a single, well-defined peak. Acetonitrile is a common organic modifier with good UV transparency.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is the primary tool for purity, GC-MS can be employed to identify any volatile impurities or by-products from the synthesis. Derivatization is often necessary to increase the volatility of the benzoic acid.

Protocol:

  • Derivatization: Esterification of the carboxylic acid is required. A common method is to react the sample with BF₃ in methanol.

  • Instrumentation: A standard GC-MS system.

  • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Rationale: Derivatization to the methyl ester increases the volatility of the analyte, making it suitable for GC analysis. The temperature program allows for the separation of components with varying boiling points.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. For 2-Fluoro-3,5-dimethoxybenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR:

    • Expected Signals:

      • A singlet for the two equivalent methoxy groups (~3.8-4.0 ppm).

      • Two aromatic protons, likely appearing as doublets or more complex multiplets due to coupling with each other and the fluorine atom.

      • A broad singlet for the carboxylic acid proton (highly variable, >10 ppm, may not be observed in CDCl₃ without D₂O exchange).

  • ¹³C NMR:

    • Expected Signals:

      • Signals for the two equivalent methoxy carbons (~56 ppm).

      • A signal for the carboxylic carbon (~165-170 ppm).

      • Six aromatic carbon signals, with their chemical shifts and multiplicities influenced by the fluorine and methoxy substituents. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR:

    • Expected Signal: A single resonance for the fluorine atom. The chemical shift will be characteristic of a fluorine attached to an aromatic ring.[7] This spectrum is often the cleanest and provides unambiguous confirmation of the presence of the fluorine atom.

Rationale: The combination of these three NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and confirms the presence and electronic environment of the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch of the carboxylic acid dimer
~1700C=O stretch of the carboxylic acid
~1600, ~1470C=C stretching of the aromatic ring
~1200-1300C-O stretching of the methoxy groups and the carboxylic acid
~1000-1100C-F stretch

Rationale: The presence of a broad O-H stretch and a strong C=O stretch are characteristic of a carboxylic acid. The C-F stretch, while sometimes weak, provides evidence for the fluorine substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this compound, typically in negative ion mode to form the [M-H]⁻ ion.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

  • Tandem MS (MS/MS): Fragmentation of the [M-H]⁻ ion can be induced to provide further structural information.

Expected Fragmentation Pattern:

  • [M-H]⁻: The deprotonated molecule with an m/z of 199.04.

  • Loss of CH₃•: From a methoxy group.

  • Loss of CO₂: A characteristic fragmentation of deprotonated carboxylic acids.[8]

  • Loss of H₂O: From the carboxylic acid.

MS_Fragmentation M_H [M-H]⁻ m/z = 199.04 Loss_CO2 Loss of CO₂ M_H->Loss_CO2 Loss_CH3 Loss of CH₃• M_H->Loss_CH3 Fragment1 [C₈H₉FO₂]⁻ m/z = 155.06 Loss_CO2->Fragment1 Fragment2 [C₈H₆FO₄]⁻ m/z = 184.02 Loss_CH3->Fragment2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-3,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and practical guidance for improving the purity of crude 2-Fluoro-3,5-dimethoxybenzoic acid....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and practical guidance for improving the purity of crude 2-Fluoro-3,5-dimethoxybenzoic acid. As a key intermediate in the synthesis of various pharmaceuticals, achieving high purity of this compound is critical for downstream applications. This guide is structured to help you diagnose common purity issues and select the most effective purification strategy.

Part 1: Troubleshooting Guide - What's in Your Flask?

The first step in any purification is to understand the nature of the impurities. The choice of purification method will largely depend on the physical and chemical properties of these contaminants relative to your desired product.

Common Impurity Profile

Based on typical synthetic routes to 2-Fluoro-3,5-dimethoxybenzoic acid, your crude product may contain one or more of the following:

  • Unreacted Starting Materials: Such as 1-bromo-2-fluoro-3,5-dimethoxybenzene or 2-fluoro-3,5-dimethoxybenzaldehyde.

  • Non-acidic Byproducts: For instance, biphenyl derivatives can form as byproducts during Grignard reagent formation[1].

  • Other Carboxylic Acids: Structurally similar acidic impurities may also be present.

  • Baseline/Polymeric Material: Often appears as an unresolvable mixture at the baseline of a TLC plate.

Initial Assessment: Thin-Layer Chromatography (TLC)

A quick TLC analysis of your crude material is an invaluable first step.

Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A 7:3 or 8:2 ratio of hexanes to ethyl acetate is often effective. A small amount of acetic acid (0.5-1%) can be added to the eluent to reduce tailing of the carboxylic acid spot.

  • Visualization: UV light (254 nm) and a potassium permanganate stain.

The results of your TLC will guide your purification strategy, as illustrated in the following decision-making workflow:

purification_workflow cluster_impurities Impurity Profile cluster_methods Purification Method start Crude 2-Fluoro-3,5-dimethoxybenzoic acid tlc Perform TLC Analysis start->tlc decision Analyze TLC Plate tlc->decision non_polar Non-polar impurities (higher Rf) decision->non_polar Non-polar spots polar Polar impurities (lower Rf) decision->polar Polar spots baseline Baseline impurities (at origin) decision->baseline Baseline material single_spot Single spot (or very minor impurities) decision->single_spot Clean spot acid_base Acid-Base Extraction non_polar->acid_base column Column Chromatography polar->column baseline->acid_base recrystallization Recrystallization single_spot->recrystallization acid_base->recrystallization Further purification column->recrystallization Final polishing

Caption: Decision workflow for selecting a purification method.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of 2-Fluoro-3,5-dimethoxybenzoic acid.

Recrystallization

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Solution 1: Add more solvent. Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Solution 2: Use a lower-boiling solvent. If the issue persists, your chosen solvent may be inappropriate. Consider a solvent with a lower boiling point.

  • Solution 3: Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly. Common two-solvent systems include ethanol/water and hexane/ethyl acetate[2].

Q2: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

A2: This indicates that your solution is not yet supersaturated.

  • Solution 1: Scratch the inner surface of the flask. Use a glass rod to scratch the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 2: Add a seed crystal. If you have a small amount of pure 2-Fluoro-3,5-dimethoxybenzoic acid, add a tiny crystal to the solution. This will act as a template for further crystallization.

  • Solution 3: Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.

  • Solution 4: Cool the solution further. Place the flask in an ice bath to significantly decrease the solubility of your compound.

Q3: What is a good starting solvent for the recrystallization of 2-Fluoro-3,5-dimethoxybenzoic acid?

A3: For benzoic acid and its derivatives, water is often a good choice due to the significant difference in solubility at hot versus cold temperatures. Ethanol and methanol are also commonly used. A mixture of ethanol and water can be particularly effective, allowing for fine-tuning of the solvent polarity[3]. For a two-solvent system, dissolving the crude product in a minimal amount of a more polar solvent like ethyl acetate or acetone, followed by the slow addition of a non-polar solvent like hexanes, can also be effective[4].

Acid-Base Extraction

Q4: I've performed an acid-base extraction, but my final product is still impure. What could have gone wrong?

A4: While acid-base extraction is excellent for removing neutral and basic impurities, it will not remove other acidic compounds.

  • Check the pH: Ensure that you are adjusting the pH of the aqueous layer to be sufficiently basic (pH > 9) to deprotonate the carboxylic acid and then sufficiently acidic (pH < 4) to protonate the carboxylate and cause it to precipitate.

  • Incomplete Extraction: Perform multiple extractions with the basic solution to ensure all the carboxylic acid has been transferred to the aqueous layer.

  • Emulsion Formation: Emulsions can trap organic material in the aqueous layer. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it up.

Column Chromatography

Q5: My compound is streaking on the TLC plate and the column. How can I improve the separation?

A5: Streaking of acidic compounds on silica gel is common due to strong interactions with the stationary phase.

  • Solution 1: Add acid to the eluent. Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to your mobile phase can suppress the ionization of the carboxylic acid, leading to sharper bands and better separation[5][6].

  • Solution 2: Use a different stationary phase. If streaking persists, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica, like C18 (reversed-phase).

Q6: How do I choose the right solvent system for my column?

A6: The ideal solvent system for column chromatography is one that gives your desired compound an Rf value of 0.25-0.35 on a TLC plate, with good separation from impurities.

  • Start with a non-polar solvent: Begin with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate until you achieve the desired Rf.

  • Gradient Elution: For complex mixtures, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your product and any more polar impurities.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a good starting point for purifying crude 2-Fluoro-3,5-dimethoxybenzoic acid that shows a relatively clean TLC with minor impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Fluoro-3,5-dimethoxybenzoic acid in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Water: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Parameter Expected Outcome
Purity (by HPLC/NMR) >98%
Recovery 70-90% (dependent on initial purity)
Appearance White to off-white crystalline solid
Protocol 2: Acid-Base Extraction

This method is highly effective for removing non-acidic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL for every 100 mL of organic solution).

  • Combine Aqueous Layers: Combine the aqueous layers and wash with the organic solvent used in step 1 to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2), at which point the purified product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Flash Column Chromatography

This is the most powerful technique for separating complex mixtures with impurities of similar polarity to the product.

  • TLC Analysis: Determine the optimal eluent system by TLC, aiming for an Rf of ~0.3 for the product. A common eluent system is a mixture of hexanes and ethyl acetate with 0.5% acetic acid.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020, July 19). (PDF) Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens. Retrieved from [Link]

  • ResearchGate. (2022, July 31). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Fluoro-3,5-dimethoxybenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 2-Fluoro-3,5-dimethoxybenzoic acid. As Senior Application Scientists, we have compiled this comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Fluoro-3,5-dimethoxybenzoic acid. As Senior Application Scientists, we have compiled this comprehensive guide to address common challenges and questions related to the handling, storage, and use of this important synthetic building block. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the quality of your results. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Fluoro-3,5-dimethoxybenzoic acid?

A1: While 2-Fluoro-3,5-dimethoxybenzoic acid is a relatively stable compound, it can be susceptible to degradation under certain conditions. The two primary degradation pathways of concern are:

  • Ether Cleavage: Under strongly acidic conditions, particularly with heating, the methoxy groups can be cleaved to form the corresponding phenol derivatives. This is a common reaction for aryl ethers.

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide.

It is crucial to control the temperature and pH of your reactions to minimize these degradation pathways.

Q2: What are the recommended storage conditions for 2-Fluoro-3,5-dimethoxybenzoic acid?

A2: To ensure the long-term stability of 2-Fluoro-3,5-dimethoxybenzoic acid, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and potential hydrolysis. For similar fluorinated aromatic compounds, storage away from strong oxidizing agents and strong bases is also recommended to prevent potential reactions.[1]

Q3: I am observing an unexpected side product in my reaction involving 2-Fluoro-3,5-dimethoxybenzoic acid. What could be the cause?

A3: Unexpected side products can arise from several sources. Based on the reactivity of this molecule, consider the following possibilities:

  • Reaction with Nucleophiles: The aromatic ring, activated by the methoxy groups and deactivated by the fluorine and carboxylic acid groups, can still be susceptible to nucleophilic aromatic substitution under certain conditions, though this is less common.

  • Impurity in the Starting Material: Ensure the purity of your 2-Fluoro-3,5-dimethoxybenzoic acid. Impurities from its synthesis can lead to unforeseen side reactions.

  • Degradation Products: As mentioned in Q1, degradation of the starting material due to harsh reaction conditions (e.g., high temperature, strong acid) can introduce new reactive species into your reaction mixture.

We recommend analyzing your starting material for purity and carefully controlling your reaction parameters.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Symptom: Your reaction is sluggish, incomplete, or results in a lower than expected yield of the desired product.

Potential Cause & Explanation:

The carboxylic acid group of 2-Fluoro-3,5-dimethoxybenzoic acid can be deprotonated by basic reagents, forming a carboxylate salt. This salt may have different solubility and reactivity compared to the free acid, potentially hindering the desired transformation. Additionally, the electron-withdrawing nature of the fluorine and carboxylic acid groups can deactivate the aromatic ring towards certain electrophilic substitution reactions.

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for low reaction yield.

Step-by-Step Protocol:

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method to assess the purity of your 2-Fluoro-3,5-dimethoxybenzoic acid. A typical starting point would be a reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain a ¹H and ¹³C NMR spectrum to confirm the structure and identify any potential organic impurities.

  • Reaction Condition Optimization:

    • Solvent: Ensure your solvent is anhydrous and appropriate for the reaction type.

    • Temperature: While higher temperatures can increase reaction rates, they can also promote degradation. Consider running the reaction at a lower temperature for a longer duration.

    • Reagent Stoichiometry: Carefully check the stoichiometry of your reagents.

  • Carboxylic Acid Activation:

    • If your reaction involves the carboxylic acid moiety, consider converting it to a more reactive derivative, such as an acid chloride (using, for example, thionyl chloride or oxalyl chloride) or an ester, prior to the main reaction.

Issue 2: Suspected Degradation During Reaction or Workup

Symptom: You observe the appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, GC-MS) after your reaction or during the workup process, suggesting degradation of your starting material or product.

Potential Cause & Explanation:

As previously discussed, 2-Fluoro-3,5-dimethoxybenzoic acid can degrade via ether cleavage or decarboxylation. Acidic workup conditions or high temperatures during solvent removal can trigger these degradation pathways. Photodegradation can also be a concern for aromatic compounds.[3][4]

Degradation Identification and Mitigation Workflow:

Degradation_Workflow cluster_identification Identification cluster_mitigation Mitigation Suspected_Deg Suspected Degradation Analyze_Crude Analyze Crude Mixture (LC-MS, NMR) Suspected_Deg->Analyze_Crude Isolate_Impurity Isolate Impurity (Prep-HPLC) Analyze_Crude->Isolate_Impurity Characterize Characterize Structure (NMR, HRMS) Isolate_Impurity->Characterize Modify_Conditions Modify Reaction/Workup Conditions Characterize->Modify_Conditions Lower_Temp Lower Temperature Modify_Conditions->Lower_Temp Avoid_Strong_Acid Avoid Strong Acids Modify_Conditions->Avoid_Strong_Acid Protect_From_Light Protect from Light Modify_Conditions->Protect_From_Light Monitor_Reaction Monitor Reaction Progress Lower_Temp->Monitor_Reaction Avoid_Strong_Acid->Monitor_Reaction Protect_From_Light->Monitor_Reaction Outcome Minimized Degradation Monitor_Reaction->Outcome

Figure 2: Workflow for identifying and mitigating degradation.

Step-by-Step Protocol for Forced Degradation Study and Analysis:

A forced degradation study can help identify potential degradation products and develop a stability-indicating analytical method.[5][6]

1. Stress Conditions:

Stress ConditionTypical ParametersPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80 °CDemethylated products (phenols), Decarboxylated product
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80 °CGenerally more stable, but monitor for any changes
Oxidative 3-30% H₂O₂, Room TemperatureRing-opened products, hydroxylated derivatives
Thermal 80-120 °C (solid or solution)Decarboxylated product
Photolytic UV and visible light exposurePhotodegradation products (e.g., from methoxy group cleavage)[4]

2. Analytical Methodology:

  • HPLC-UV/DAD: A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products.[2][7] A photodiode array (PDA) detector is useful for assessing peak purity.

  • LC-MS: Liquid chromatography-mass spectrometry is invaluable for obtaining the molecular weights of degradation products, which is a critical first step in their identification.[8]

  • NMR Spectroscopy: After isolation of the degradation products (e.g., by preparative HPLC), ¹H, ¹³C, and other 2D NMR techniques are essential for unambiguous structure elucidation.[8]

Preventative Measures:

  • Temperature Control: Maintain the lowest effective temperature for your reactions and during workup procedures like solvent evaporation.

  • pH Control: Use milder acidic or basic conditions whenever possible. If a strong acid is required, consider using it at a lower temperature or for a shorter duration.

  • Inert Atmosphere: For reactions sensitive to oxidation, perform them under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect your reaction and stored compound from direct light, especially if photolability is suspected.[9]

By understanding the potential degradation pathways and implementing these troubleshooting and preventative strategies, you can ensure the integrity of 2-Fluoro-3,5-dimethoxybenzoic acid in your research and development activities.

References

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102–122. Available at: [Link]

  • Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2340. Available at: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1565-1594. Available at: [Link]

  • Kuznetsov, A., et al. (2023). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Environmental Science and Pollution Research, 30(15), 44655-44668. Available at: [Link]

  • Watts, J. K., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Organic & Biomolecular Chemistry, 7(9), 1904-1910. Available at: [Link]

  • Vervoort, J., et al. (1999). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Biodegradation, 9(6), 475-486. Available at: [Link]

  • Satyanarayana, L., et al. (2014). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Brazilian Journal of Pharmaceutical Sciences, 50(1), 159-167. Available at: [Link]

  • Gajjar, A. K., & Shah, V. D. (2011). Impurity Profiling: A Case Study of Ezetimibe. The Open Conference Proceedings Journal, 2, 108-112. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Bingol, K., & Brüschweiler, R. (2015). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics, 2(4), 1-1. Available at: [Link]

  • Gajjar, A. K., & Shah, V. D. (2011). Impurity Profiling: A Case Study of Ezetimibe. Bentham Open. Available at: [Link]

  • Agilent. (2023). Forced Degradation Studies of Synthetic Oligonucleotide. Available at: [Link]

  • Reddy, G. S., et al. (2012). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Journal of Chromatographic Science, 50(8), 685-692. Available at: [Link]

  • Kassab, N. M., et al. (2016). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 8(30), 5918-5926. Available at: [Link]

  • Dwivedi, M., et al. (2020). Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations. European Journal of Pharmaceutical Sciences, 144, 105211. Available at: [Link]

  • Liang, X., et al. (2015). 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acid Therapeutics, 25(2), 76-85. Available at: [Link]

  • de Souza, J., et al. (2014). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. ResearchGate. Available at: [Link]

  • Pan, X., et al. (2020). The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. Forests, 11(11), 1184. Available at: [Link]

  • Bingol, K., & Brüschweiler, R. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Journal of Proteome Research, 16(1), 17-26. Available at: [Link]

  • Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 9-32. Available at: [Link]

  • Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. International Journal of Molecular Sciences, 25(5), 2969. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 10(2), 651-663. Available at: [Link]

  • Liu, J., et al. (2008). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-10. Available at: [Link]

  • Pan, X., et al. (2020). The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. Forests, 11(11), 1184. Available at: [Link]

  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 267-280. Available at: [Link]

  • Wikipedia. (n.d.). Green photocatalyst. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Available at: [Link]

  • de Oliveira, T. I., et al. (2023). Preparation and Characterization of Carvacrol-Loaded PLA Nanofibers by the Solution Blow-Spinning Method for the Long Shelf-Life. ACS Omega, 8(1), 1255-1264. Available at: [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-3,5-dimethoxybenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3,5-dimethoxybenzoic acid. Achieving high purity for this intermediate is crit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3,5-dimethoxybenzoic acid. Achieving high purity for this intermediate is critical for successful downstream applications and regulatory compliance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for alternative and standard purification methods, moving beyond basic protocols to explain the causality behind experimental choices.

Introduction: The Challenge of Purity

2-Fluoro-3,5-dimethoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). While synthesis routes can be efficient, they often yield crude products containing unreacted starting materials, regioisomers, and reaction by-products. This guide offers a systematic approach to troubleshooting common purification challenges and explores alternative methods for achieving the desired level of purity.

Understanding Potential Impurities

Effective purification begins with understanding the likely impurities. Depending on the synthetic route, which may involve steps like nitration, fluorination, and oxidation, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthetic pathway.

  • Regioisomers: Isomers with substituents at different positions on the aromatic ring, which can be difficult to separate due to similar physical properties.[1]

  • Over- or Under-Oxidized Species: If the synthesis involves oxidation of a methyl or other precursor group, incomplete reaction or over-oxidation can lead to impurities.[2][3]

  • Dehalogenated or Demethoxylated By-products: Loss of the fluorine or methoxy groups under harsh reaction conditions.

  • Solvent and Reagent Residues: Residual solvents or reagents carried through the work-up process.

Purification Method Selection Guide

Choosing the appropriate purification strategy is paramount. The decision depends on the scale of the synthesis, the nature of the impurities, the desired final purity, and available equipment.

Decision Workflow for Purification Method Selection

The following diagram provides a logical workflow for selecting the most suitable purification technique.

Purification_Decision_Tree start Crude 2-Fluoro-3,5-dimethoxybenzoic acid check_purity Initial Purity Assessment (TLC, 1H NMR, LCMS) start->check_purity purity_high >95% Purity? check_purity->purity_high impurity_type Nature of Impurities? purity_high->impurity_type No recrystallization Recrystallization purity_high->recrystallization Yes acid_base Acid-Base Extraction impurity_type->acid_base Neutral/Basic Impurities column_chrom Flash Column Chromatography impurity_type->column_chrom Structurally Similar / Non-polar Impurities final_product Pure Product (>99.5%) recrystallization->final_product acid_base->recrystallization Further Polishing column_chrom->recrystallization Further Polishing prep_hplc Preparative HPLC / SFC column_chrom->prep_hplc Co-eluting Impurities prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during purification.

Section 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, especially at scale. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal solvent for recrystallizing 2-Fluoro-3,5-dimethoxybenzoic acid?

    • A1: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For benzoic acid derivatives, common choices include water, ethanol, methanol, acetone, ethyl acetate, or mixtures of these.[5][6] A good starting point is an ethanol/water or acetone/water solvent system. You must perform a solvent screen with a small amount of crude material to determine the optimal system.

  • Q2: My compound "oils out" instead of forming crystals. What should I do?

    • A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

      • Causality: The compound comes out of solution above its melting point, forming an immiscible liquid layer.

      • Solution 1: Add more solvent to reduce the saturation level before cooling.

      • Solution 2: Lower the cooling temperature. If using a solvent mixture (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (ethanol) to the hot solution, then cool slowly.

      • Solution 3: Switch to a lower-boiling point solvent system.

  • Q3: Recovery is very low after recrystallization. How can I improve the yield?

    • A3: Low recovery is typically due to using too much solvent or premature crystallization.

      • Causality: Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.

      • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product. This creates a supersaturated solution upon cooling, maximizing crystal formation.[4]

      • Solution 2: Ensure the solution is cooled slowly. Slow cooling promotes the formation of large, pure crystals. A subsequent cooling step in an ice bath can help crash out more dissolved material.

      • Solution 3: Concentrate the mother liquor (the leftover solution after filtration) and perform a second recrystallization to recover more product (a "second crop"). Be aware that the second crop may be less pure.

Troubleshooting Guide: Recrystallization

Problem Potential Cause Recommended Action & Scientific Rationale
Colored Impurities Co-crystallize Highly conjugated impurities are present.Action: Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration. Rationale: Charcoal has a high surface area and adsorbs colored, non-polar impurities, which are then removed by filtration.[5]
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or nucleation is inhibited.Action 1: Scratch the inside of the flask with a glass rod at the solution's surface. Rationale: This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. Action 2: Add a "seed crystal" from a previous pure batch. Rationale: The seed crystal provides a template for new crystals to grow upon. Action 3: Evaporate some of the solvent to increase the concentration and re-cool.
Purity Does Not Improve The chosen solvent does not effectively differentiate between the product and a major impurity.Action: Re-evaluate the solvent system. Try a solvent with a different polarity. A mixture of solvents (e.g., ethyl acetate/hexanes) can often provide better selectivity.
Section 2: Acid-Base Extraction

This is a powerful liquid-liquid extraction technique for separating acidic compounds from neutral or basic impurities. It leverages the change in solubility of the benzoic acid upon deprotonation.

Workflow for Acid-Base Extraction

AcidBase_Workflow start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., NaHCO3 solution) to Separatory Funnel start->add_base shake_vent Shake Funnel & Vent Frequently add_base->shake_vent separate_layers Separate Aqueous and Organic Layers shake_vent->separate_layers organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate_layers->organic_layer Top/Bottom layer aqueous_layer Aqueous Layer (Contains Sodium 2-Fluoro-3,5-dimethoxybenzoate) separate_layers->aqueous_layer Other layer reacidify Re-acidify Aqueous Layer with Strong Acid (e.g., HCl) aqueous_layer->reacidify precipitate Precipitate Forms reacidify->precipitate filter_dry Filter, Wash with Water, and Dry Solid precipitate->filter_dry pure_product Purified Product filter_dry->pure_product

Caption: Workflow for purifying benzoic acids via acid-base extraction.

Frequently Asked Questions (FAQs)

  • Q4: Which base should I use for the extraction? Sodium bicarbonate or sodium hydroxide?

    • A4: Sodium bicarbonate (NaHCO₃) is generally preferred.

      • Causality: 2-Fluoro-3,5-dimethoxybenzoic acid is a relatively strong acid and will be readily deprotonated by the weak base NaHCO₃. Using a strong base like sodium hydroxide (NaOH) is unnecessary and can lead to hydrolysis of other functional groups if ester impurities are present.[7] The reaction with bicarbonate also produces CO₂ gas, which is a visual indicator that the extraction is working.[8]

  • Q5: An emulsion formed between the organic and aqueous layers. How do I break it?

    • A5: Emulsions are common and are stabilized by microscopic droplets of one layer suspended in the other.

      • Solution 1: Add a saturated aqueous solution of NaCl (brine).

      • Rationale: The brine increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the less polar organic layer.

      • Solution 2: Gently swirl the separatory funnel instead of shaking vigorously.

      • Solution 3: Allow the funnel to stand undisturbed for an extended period.

Troubleshooting Guide: Acid-Base Extraction

Problem Potential Cause Recommended Action & Scientific Rationale
Low Recovery After Re-acidification Incomplete extraction into the aqueous layer, or the product has some solubility in the acidic aqueous solution.Action 1: Perform multiple extractions (e.g., 3x with smaller volumes of base) instead of a single extraction with a large volume. Rationale: Multiple extractions are more efficient at transferring the solute from one phase to another. Action 2: After acidification, cool the aqueous solution in an ice bath to minimize the solubility of the precipitated benzoic acid.
Product Precipitates as an Oil The concentration of the product is too high, or the temperature is too warm during acidification.Action: Perform the acidification slowly in an ice bath with vigorous stirring. This promotes the formation of a fine, filterable precipitate rather than a gummy oil.
Section 3: Advanced Chromatographic Methods

When impurities are structurally very similar to the product, or when very high purity (>99.5%) is required, advanced chromatographic techniques are necessary.

Comparative Overview of Advanced Methods

Method Principle Best For Advantages Disadvantages
Flash Column Chromatography Adsorption chromatography on silica gel using a solvent gradient.[9][10]Removing less polar or more polar impurities. Good for moderate purity on a gram scale.Relatively inexpensive, fast, and scalable.Lower resolution than HPLC; may not separate close-eluting isomers.[11]
Preparative HPLC High-pressure liquid chromatography on a larger scale to isolate and collect components.[12][13]Achieving >99.5% purity, separating regioisomers and stereoisomers.Very high resolution and purity.[14]Expensive, requires specialized equipment, lower throughput.[15]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (usually CO₂) as the mobile phase.[16][17]Chiral separations, purification of thermally labile compounds. A "greener" alternative to HPLC.Fast separations, reduced solvent usage, easy sample recovery (CO₂ evaporates).Requires specialized high-pressure equipment; less universally applicable than HPLC.[18]

Troubleshooting Guide: Flash Column Chromatography

  • Q6: I can't get good separation between my product and an impurity on the column.

    • A6: This is a common issue related to solvent system selection.

      • Causality: The chosen eluent does not have the right polarity to differentiate the adsorption of the two compounds to the silica gel.

      • Solution 1 (TLC First): The ideal Rf value for the target compound on a TLC plate should be between 0.25 and 0.35 for good column separation.[9] Methodically screen solvent systems (e.g., varying ratios of ethyl acetate/hexanes) using TLC to find one that gives a clear separation (ΔRf > 0.1).

      • Solution 2 (Solvent Polarity): If spots are too high on the TLC (high Rf), the eluent is too polar; add more of the non-polar solvent (e.g., hexanes). If spots are too low (low Rf), the eluent is not polar enough; add more of the polar solvent (e.g., ethyl acetate).

      • Solution 3 (Acidification): For acidic compounds like this one, "tailing" or "streaking" can occur. Adding a small amount (0.1-1%) of acetic acid to the eluent can suppress the ionization of the carboxylic acid on the silica surface, leading to sharper peaks and better separation.[11]

  • Q7: My product is not eluting from the column.

    • A7: The compound is too strongly adsorbed to the silica gel.

      • Causality: The mobile phase is not polar enough to displace the highly polar benzoic acid from the very polar silica stationary phase.

      • Solution: Gradually increase the polarity of the eluent. If you are running an ethyl acetate/hexanes gradient, increase the percentage of ethyl acetate. In extreme cases, a mobile phase of dichloromethane/methanol may be required.[9]

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google P
  • CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google P
  • Acid-Base Extraction of Benzil and Benzoic Acid - YouTube.
  • What is Preparative HPLC | Find Your Purific
  • Purification Technologies Small Molecules | Kdpharmagroup.
  • US1686913A - Purification of benzoic acid and its derivatives - Google P
  • The Power of Prepar
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO P
  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchG
  • Recrystallization Lab Procedure of Benzoic Acid - YouTube.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester.
  • The LCGC Blog: Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
  • A Comparative Guide to Validating the Structure of Synthesized 3,5-Dimethoxybenzoic Acid - Benchchem.
  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchG
  • Principles in prepar
  • Acid-Base Extraction.
  • Performing Column Chrom
  • CN1251833A - Process for preparing substituted benzoic acid - Google P
  • SUPERCRITICAL FLUID CHROM
  • Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby.
  • Practical aspects of preparative HPLC in pharmaceutical development and production.
  • How to set-up a flash chromatography silica column and actually succeed at separ
  • The Extraction of Benzoic Acid
  • METHOD FOR PURIFICATION OF BENZOIC ACID - European P
  • Application Compendium Solutions for Prepar
  • 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction.
  • Combined directed ortho-zincation and palladium- catalyzed strategies: Synthesis of 4,n-dimethoxy- substituted benzo[b]furans - Beilstein Journals.
  • 17.2: Substituted Benzoic Acids - Chemistry LibreTexts.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography | W
  • Supporting Inform

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-3,5-dimethoxybenzoic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Fluoro-3...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Fluoro-3,5-dimethoxybenzoic acid. Specifically, this document focuses on the effective removal of common starting materials and process-related impurities. The methodologies are presented in a practical question-and-answer format, supplemented with detailed troubleshooting protocols and analytical verification strategies.

Frequently Asked Questions (FAQs)
Q1: My initial analysis (NMR/LC-MS) of the crude 2-Fluoro-3,5-dimethoxybenzoic acid shows a major impurity. What is this likely to be?

A: The identity of the primary impurity is intrinsically linked to the synthetic route employed. Based on common organic syntheses, the most probable contaminants are unreacted starting materials which lack the carboxylic acid moiety. These precursors are almost always less polar than your final product.

  • Scenario A: Oxidation of a Toluene Precursor: If the final step was the oxidation of a methyl group (e.g., using KMnO₄ or CrO₃), the primary impurity is likely 2-Fluoro-3,5-dimethoxytoluene .

  • Scenario B: Carboxylation of an Organometallic Reagent: If you used a Grignard or organolithium reagent followed by quenching with CO₂, the impurity could be the halogenated precursor, such as 1-Bromo-2-fluoro-3,5-dimethoxybenzene , or the protonated version, 1-Fluoro-2,4-dimethoxybenzene .

  • Scenario C: Hydrolysis of a Nitrile or Ester: If the synthesis involved the hydrolysis of a nitrile or ester, the unreacted starting material (2-Fluoro-3,5-dimethoxybenzonitrile or an ester thereof) would be the main contaminant.

Identifying the specific impurity is crucial for selecting the optimal purification strategy.

Q2: What is the most effective first step to remove a significant amount of non-acidic starting material from my product?

A: For removing neutral or basic impurities from a carboxylic acid product, acid-base extraction is the most powerful and scalable initial purification step.[1][2] This technique exploits the acidic nature of your product, which allows it to be selectively separated from non-acidic contaminants. The process involves converting the acidic product into its water-soluble salt, washing away the water-insoluble impurities, and then regenerating the pure acidic product.

Q3: I've performed an acid-base extraction, but my product purity is still below 98%. What should I do next?

A: If minor impurities persist after extraction, recrystallization is the ideal second step. This technique purifies compounds based on differences in solubility between the product and the impurities in a given solvent system at varying temperatures.[3][4] A successful recrystallization can significantly enhance purity, often yielding a product suitable for downstream applications without the need for chromatography.[5]

Q4: How do I select the best solvent for recrystallizing 2-Fluoro-3,5-dimethoxybenzoic acid?

A: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[6] For benzoic acid derivatives, common choices include water, ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures thereof.[7][8]

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your impure product into a small test tube.

  • Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves in less than 0.5 mL, the compound is too soluble at room temperature; the solvent is unsuitable.

  • If it is poorly soluble, heat the mixture to boiling. Continue adding the hot solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • An ideal solvent will result in the formation of a high yield of crystals.

Solvent SystemPolarityBoiling Point (°C)Notes
WaterHigh100Benzoic acids often have low solubility in cold water and high solubility in hot water, making it a good starting point.[6]
Ethanol/WaterMedium-HighVariableA mixture can fine-tune solubility. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a drop of hot ethanol.
IsopropanolMedium82A common choice for moderately polar compounds.
Ethyl Acetate/HexaneMedium-LowVariableFor less polar impurities. Dissolve in a minimum of boiling ethyl acetate and add hot hexane until the solution becomes cloudy.
Q5: When is flash column chromatography the necessary choice for purification?

A: Flash column chromatography should be considered when both acid-base extraction and multiple recrystallization attempts have failed to achieve the desired purity. This is typically the case when the impurity has very similar acidity and polarity to the product. While effective, chromatography is more resource-intensive (solvents, silica, time) and can be more challenging to scale up. For acidic compounds like benzoic acids, it is often necessary to add a small amount of a modifier like acetic acid to the mobile phase to prevent peak tailing on the silica gel.

Troubleshooting and Experimental Protocols
Protocol 1: High-Capacity Purification via Acid-Base Extraction

This protocol is designed to remove neutral or basic starting materials from the acidic 2-Fluoro-3,5-dimethoxybenzoic acid product.

Principle of Operation: The carboxylic acid product is deprotonated with a weak base (e.g., NaHCO₃) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are washed away. The pure acid is then regenerated by re-acidification, causing it to precipitate from the aqueous solution.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: NaHCO₃ is preferred over stronger bases like NaOH to minimize potential hydrolysis of other functional groups and to avoid dissolving weakly acidic impurities.

  • Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced during the reaction. Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.

  • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, add a small amount of fresh organic solvent to the combined aqueous extracts and shake. Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). Your pure product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

crude Crude Product in Organic Solvent sep_funnel Separatory Funnel: Add aq. NaHCO₃ crude->sep_funnel aq_layer Aqueous Layer (Product as Salt) sep_funnel->aq_layer Extract org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer Separate acidify Acidify with HCl (pH 1-2) aq_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry pure_product Pure 2-Fluoro-3,5-dimethoxy- benzoic Acid filter_dry->pure_product

Diagram: Acid-Base Extraction Workflow
Protocol 2: High-Purity Polish via Recrystallization

This protocol is for removing small quantities of impurities with different solubility profiles.

Step-by-Step Methodology:

  • Solvent Addition: Place the impure, dry product in an Erlenmeyer flask. Add the minimum amount of your chosen hot recrystallization solvent (or solvent mixture) required to fully dissolve the solid at the boiling point.

    • Expert Insight: Using an excessive amount of solvent will reduce the final yield. Add the solvent in small portions.

  • Hot Filtration (If Necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Analytical Verification of Purity

Final purity should always be confirmed using objective analytical data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative purity assessment.[5] A reversed-phase method is typically suitable for this class of compounds.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard stationary phase for separating moderately polar compounds based on hydrophobicity.[10]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier ensures the carboxylic acid is protonated for better peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase HPLC.
Gradient 30% B to 95% B over 15 minA gradient elution is effective for separating the less polar starting material from the more polar product.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or Diode Array DetectorAromatic rings provide strong UV absorbance.[11] A DAD allows for peak purity analysis.
Injection Vol. 10 µLStandard volume.

The starting material, being less polar, will have a longer retention time than the benzoic acid product under these conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and is highly effective for identifying and quantifying impurities if a certified reference standard is not available (qNMR).[12][13]

  • ¹H NMR: Look for the disappearance of signals characteristic of the starting material. For example, if the impurity is 2-Fluoro-3,5-dimethoxytoluene, you would look for the disappearance of the methyl (-CH₃) singlet around 2.2-2.5 ppm. The product will show a characteristic broad singlet for the carboxylic acid proton (>10 ppm), which will be absent in the starting material.

  • ¹³C NMR: The product will have a signal for the carboxylic carbon in the 165-175 ppm range. Aromatic carbons typically appear between 120-150 ppm.[14] The absence of signals corresponding to the starting material confirms purity.

  • ¹⁹F NMR: This is a very clean method to check for fluorine-containing impurities. Your product should show a single, sharp signal. The presence of other signals indicates fluorine-containing impurities.

decision decision process process result result start Crude Product check1 Check Purity (HPLC/NMR) start->check1 pure Product is Pure (>99%) check1->pure Yes extraction Perform Acid-Base Extraction check1->extraction No check2 Check Purity extraction->check2 check2->pure Yes recrystal Perform Recrystallization check2->recrystal No check3 Check Purity recrystal->check3 check3->pure Yes chrom Consider Column Chromatography check3->chrom No

Diagram: Purification Decision Workflow
References
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), pp. 0-0. [Link]

  • WIPO PatentScope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • Google Patents. (2013). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid. [Link]

  • ResearchGate. (1992). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

  • University of California, Davis. Recrystallization of Benzoic Acid. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • University of Missouri–St. Louis. Acid-Base Extraction. [https://www.umsl.edu/services/chemistry/labmanual/ एक्सपेरिमेंट्स/extraction.html]([Link] एक्सपेरिमेंट्स/extraction.html)

  • University of Toronto. The Recrystallization of Benzoic Acid. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Google Patents. (2019). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Journal of the American Chemical Society. NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. [Link]

  • Chemistry LibreTexts. ACID-BASE EXTRACTION. [Link]

  • Confluence - Engineering Ideas Clinic. Acid and Base Extraction. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • YouTube. (2023). Recrystallisation of benzoic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for 2-Fluoro-3,5-dimethoxybenzoic Acid Reactions

Welcome to the technical support center for 2-Fluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common reactions involving this versatile building block. Here, we will delve into the critical role of solvent selection in optimizing reaction outcomes, drawing upon established chemical principles and field-proven insights.

Introduction to 2-Fluoro-3,5-dimethoxybenzoic Acid

2-Fluoro-3,5-dimethoxybenzoic acid is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups on the benzene ring, imparts specific reactivity and solubility characteristics that must be carefully considered when planning a synthetic route. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy groups, along with the carboxylic acid functionality, dictates the optimal conditions for various transformations.

This guide will address frequently asked questions and troubleshooting scenarios for three key reaction types: amide bond formation, esterification, and nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

I. Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, and 2-Fluoro-3,5-dimethoxybenzoic acid is an excellent starting point for generating a diverse range of benzamides.

Q1: I am having trouble achieving complete conversion in the amide coupling of 2-Fluoro-3,5-dimethoxybenzoic acid with a weakly nucleophilic amine. What solvent and coupling agent should I use?

A1: Low conversion with weakly nucleophilic amines is a common challenge due to their reduced reactivity.[1] Standard coupling conditions may not be sufficient to drive the reaction to completion.

Expert Insight & Causality: The nucleophilicity of the amine is a critical factor. If the amine is electron-deficient (e.g., an aniline with electron-withdrawing substituents), the lone pair on the nitrogen is less available to attack the activated carboxylic acid.[1] In such cases, a more reactive activated intermediate or harsher reaction conditions are necessary.

Recommended Solvents and Coupling Agents:

Coupling ReagentRecommended Solvent(s)Rationale & Key Considerations
HATU/DIPEA DMF, NMPHATU is a highly effective coupling agent for challenging amidations, including those with electron-poor anilines. Aprotic polar solvents like DMF and NMP are excellent at solvating the reactants and reaction intermediates. Heating the reaction mixture (e.g., to 70°C) can help overcome the activation energy barrier.
TBTU/DIEA DMF, AcetonitrileSimilar to HATU, TBTU is a potent coupling agent suitable for less reactive amines.[2]
Acid Chloride Method Toluene, then DCM or THFFor particularly stubborn couplings, converting the carboxylic acid to the more reactive acyl chloride is a robust strategy.[3] This is a two-step, one-pot procedure. First, react the 2-Fluoro-3,5-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent such as toluene.[3] After removing the excess chlorinating agent in vacuo, the resulting acyl chloride can be reacted with the amine in a solvent like DCM or THF in the presence of a non-nucleophilic base like triethylamine or DIPEA.

Troubleshooting Low Yields:

  • Incomplete Acid Chloride Formation: If using the acid chloride method, ensure the complete conversion of the carboxylic acid. This can be monitored by the cessation of gas evolution (SO₂ and HCl with SOCl₂). A catalytic amount of DMF can accelerate this step.

  • Side Reactions: With highly reactive coupling agents, side reactions can occur.[4] Ensure the dropwise addition of reagents and maintain proper temperature control. In some cases, the amine can react with the coupling reagent to form a guanidinium byproduct.[4] The order of addition is critical; typically, the carboxylic acid is activated first before the addition of the amine.

  • Moisture: All amide coupling reactions should be performed under anhydrous conditions, as water can hydrolyze the activated intermediate and the coupling agent. Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing side products in my amide coupling reaction. What are the likely culprits and how can I avoid them?

A2: Side product formation in amide coupling is often related to the choice of coupling agent and reaction conditions.

Expert Insight & Causality: Carbodiimide-based coupling agents like DCC and EDC can lead to the formation of N-acylurea byproducts, which can be difficult to remove. Racemization can also be a concern if the amine or carboxylic acid has a stereocenter.

Common Side Reactions and Solutions:

Side ReactionCausePrevention & Mitigation
N-Acylurea Formation Rearrangement of the O-acylisourea intermediate formed with carbodiimide reagents (DCC, EDC).Additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) are used to trap the O-acylisourea intermediate, forming an active ester that is less prone to this side reaction and more reactive towards the amine.
Racemization Over-activation of the carboxylic acid or prolonged reaction times at elevated temperatures.Use of additives like HOBt or HOAt can suppress racemization. Running the reaction at lower temperatures (e.g., starting at 0°C and slowly warming to room temperature) is also recommended.
Guanidinium Byproduct Reaction of the amine with certain uronium/aminium-based coupling reagents (e.g., HBTU).[4]Ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-3,5-dimethoxybenzoic acid (1.0 equiv.), HATU (1.1 equiv.), and anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equiv.) to the stirred solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If the amine is weakly nucleophilic, the reaction may be heated (e.g., 50-70°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[3]

Caption: Troubleshooting workflow for amide coupling.

II. Esterification

Esterification of 2-Fluoro-3,5-dimethoxybenzoic acid is a common transformation, often a necessary step for subsequent reactions or for the synthesis of final products.

Q3: I need to synthesize the methyl ester of 2-Fluoro-3,5-dimethoxybenzoic acid. What is a reliable method and what solvent should I use?

A3: Fischer-Speier esterification is a classic and reliable method for this transformation.

Expert Insight & Causality: This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The use of a large excess of the alcohol (which also acts as the solvent) drives the equilibrium towards the ester product.

Recommended Conditions:

  • Reagents: Methanol (as both solvent and reagent), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Procedure: Dissolve 2-Fluoro-3,5-dimethoxybenzoic acid in an excess of methanol. Add the catalytic acid and heat the mixture to reflux. The reaction is typically complete within a few hours.

  • Work-up: After cooling, the excess methanol is removed in vacuo. The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid and the acid catalyst.

Alternative Method for Sterically Hindered Substrates:

For more sterically hindered alcohols, where the equilibrium of the Fischer-Speier esterification may be unfavorable, activating the carboxylic acid first is a good strategy. This can be done using the acid chloride method described in the amide coupling section, followed by the addition of the alcohol and a non-nucleophilic base. The steric hindrance at the 2-position due to the fluorine atom in 2-Fluoro-3,5-dimethoxybenzoic acid is a factor to consider, although generally not prohibitive for esterification with simple alcohols.[5]

Troubleshooting Incomplete Esterification:

  • Insufficient Catalyst: Ensure an adequate amount of acid catalyst is used.

  • Water Content: The presence of water can shift the equilibrium back towards the starting materials. Use anhydrous methanol and a drying tube on the reflux condenser.

  • Reaction Time/Temperature: For less reactive or sterically hindered alcohols, longer reaction times or higher boiling point co-solvents (with removal of water, e.g., using a Dean-Stark trap with toluene) may be necessary.[6]

III. Nucleophilic Aromatic Substitution (SNAr)

The displacement of the fluorine atom in 2-Fluoro-3,5-dimethoxybenzoic acid via a nucleophilic aromatic substitution (SNAr) reaction can be challenging.

Q4: I am attempting an SNAr reaction on 2-Fluoro-3,5-dimethoxybenzoic acid with an amine nucleophile, but I am observing no reaction. Why is this and what can I do?

A4: The lack of reactivity is expected under standard SNAr conditions.

Expert Insight & Causality: Classical SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[7] These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. In 2-Fluoro-3,5-dimethoxybenzoic acid, the two methoxy groups are electron-donating, which destabilizes this intermediate and makes the ring electron-rich and thus unreactive towards nucleophiles.

Strategies for SNAr on Electron-Rich Fluoroarenes:

Conventional SNAr is unlikely to be successful. However, modern synthetic methods have been developed to address this challenge:

  • Catalytic Concerted SNAr: Recent advances have shown that organic superbases, such as t-Bu-P4, can catalyze the SNAr of electron-neutral and even electron-rich fluoroarenes.[8]

    • Proposed Conditions: Toluene is a suitable solvent for this transformation. The reaction typically requires the superbase catalyst (e.g., 20 mol %), a heterogeneous base like 4 Å molecular sieves to trap the generated HF, and elevated temperatures (e.g., 80°C).[8]

  • Photoredox Catalysis: Organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes.[9] This method is amenable to various nucleophiles, including amines and carboxylic acids, under mild conditions.

Troubleshooting SNAr on this Substrate:

  • Re-evaluate the Synthetic Route: If advanced methods like catalytic concerted SNAr or photoredox catalysis are not feasible, it may be more practical to consider an alternative synthetic strategy that does not rely on SNAr of this electron-rich system. For example, a cross-coupling reaction might be a more viable approach to forming the desired C-N or C-O bond.

  • Protecting Group: The carboxylic acid group is acidic and will react with basic nucleophiles. It is advisable to protect it as an ester before attempting the SNAr reaction.

Caption: Decision process for SNAr reactions.

Solvent Selection Summary

The choice of solvent is paramount for the success of reactions involving 2-Fluoro-3,5-dimethoxybenzoic acid. Below is a table summarizing the properties of common solvents and their typical applications in this context. While specific solubility data for 2-Fluoro-3,5-dimethoxybenzoic acid is not widely available, the solubility trends for substituted benzoic acids can provide a useful guide.[10][11]

SolventPolarityBoiling Point (°C)Dielectric ConstantTypical Applications & Notes
Dichloromethane (DCM) Polar Aprotic409.1Good for amide couplings at or below room temperature. Volatility allows for easy removal.
Tetrahydrofuran (THF) Polar Aprotic667.5Versatile solvent for a range of reactions, including amide couplings and reactions with organometallics (if the carboxylic acid is protected).
Acetonitrile (ACN) Polar Aprotic8237.5Useful for amide couplings and some SNAr reactions. Higher boiling point than DCM allows for moderate heating.
Toluene Nonpolar1112.4Used for acid chloride formation and in some catalytic SNAr reactions. Allows for a wide temperature range and azeotropic removal of water.
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7Excellent solvent for challenging amide couplings due to its high polarity and boiling point. Can be difficult to remove completely.
Methanol (MeOH) Polar Protic6532.7Primarily used as both solvent and reagent in Fischer-Speier esterification.
Ethanol (EtOH) Polar Protic7824.6Can be used for esterification and as a solvent for purification by recrystallization.[12]
Ethyl Acetate (EtOAc) Moderately Polar776.0Commonly used as an extraction solvent during work-up and for purification by chromatography and recrystallization.

References

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. (2023).
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. Benchchem.
  • Does anyone have experience with amide coupling reaction of aniline?
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH. (2022).
  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. PMC - NIH. (2019).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). (2015).
  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Selection of purification solvent of D,L-lactide.
  • Ester synthesis by esterific
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. UNT Digital Library. (2026).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Synthesis of some Amide deriv
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid.
  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online.
  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022).
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem.
  • Esterification of sterically hindered carboxylic acids with triethyloxonium fluorobor
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. American Chemical Society. (2025).
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermedi
  • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.
  • sample paper (2024 -25). CBSE Academic.

Sources

Optimization

how to increase reaction rate for 2-Fluoro-3,5-dimethoxybenzoic acid synthesis

Technical Support Center: Synthesis of 2-Fluoro-3,5-dimethoxybenzoic Acid Welcome to the technical support center for the synthesis of 2-Fluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Fluoro-3,5-dimethoxybenzoic Acid

Welcome to the technical support center for the synthesis of 2-Fluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your reaction rates and yields.

Troubleshooting Guide: Enhancing Reaction Rates

A common synthetic challenge is a sluggish reaction, leading to extended reaction times and potentially lower yields due to side reactions or product degradation. This section addresses specific issues you might encounter.

Issue 1: Slow or Stalled Electrophilic Fluorination

Q: My electrophilic fluorination of 3,5-dimethoxybenzoic acid using an N-F reagent (e.g., Selectfluor®) is extremely slow. How can I increase the reaction rate?

A: This is a frequent bottleneck. The electron-donating methoxy groups strongly activate the aromatic ring, but several factors can still impede the reaction. Here’s a systematic approach to troubleshoot:

  • Solvent Choice is Critical: The solvent plays a crucial role in the stability of the intermediates and the activity of the fluorinating agent.

    • Explanation: Electrophilic fluorination with N-F reagents like Selectfluor® proceeds through a polar SN2-like mechanism, involving the formation of a cationic intermediate (σ complex).[1] Solvents that can stabilize this charged intermediate will accelerate the reaction.

    • Recommendation: While acetonitrile is a common solvent, consider using more polar or Lewis basic solvents. Nitromethane has been shown to act as a Lewis base, activating the electrophilic fluorinating reagent and stabilizing the carbocation intermediate, which can significantly accelerate the reaction.[2]

    • Protocol: Set up small-scale parallel reactions to screen solvents such as acetonitrile, nitromethane, and trifluoroacetic acid. Monitor the reaction progress by TLC or LC-MS to identify the optimal solvent system.

  • Catalyst Addition: The addition of a catalytic amount of a strong acid can enhance the electrophilicity of the fluorinating agent.

    • Explanation: A Brønsted or Lewis acid can interact with the N-F reagent, increasing its positive polarization and making it a more potent electrophile.

    • Recommendation: Introduce a catalytic amount (1-10 mol%) of a strong acid like triflic acid (TfOH) or a Lewis acid such as boron trifluoride etherate (BF3·OEt2). Be cautious, as excessive acid can lead to side reactions.

    • Protocol: To your reaction mixture in the chosen solvent, add the acid catalyst dropwise at a low temperature (e.g., 0 °C) before slowly warming to the reaction temperature.

  • Temperature Optimization: While higher temperatures generally increase reaction rates, they can also promote side reactions.[3]

    • Explanation: The Arrhenius equation dictates that the rate constant increases exponentially with temperature. However, for electrophilic aromatic substitutions, higher temperatures can lead to decreased selectivity and the formation of undesired isomers or degradation products.

    • Recommendation: Incrementally increase the reaction temperature in 10 °C intervals, monitoring the reaction closely for the formation of byproducts. It's a balance between rate and selectivity.

ParameterInitial ConditionOptimized ConditionRationale
Solvent AcetonitrileNitromethaneStabilizes cationic intermediate[2]
Catalyst None1-5 mol% TfOHIncreases electrophilicity of N-F reagent
Temperature Room Temperature40-60 °C (monitor closely)Increases kinetic energy of molecules[3]
Issue 2: Inefficient Carboxylation of a Grignard or Organolithium Reagent

Q: I am attempting to synthesize the target compound via carboxylation of a Grignard or organolithium precursor, but the reaction is slow and the yield is low. What can I do?

A: Carboxylation reactions, while powerful, are sensitive to reaction conditions. Here are key areas to focus on:

  • Quality of the Organometallic Reagent: The success of the carboxylation is highly dependent on the successful formation of the Grignard or organolithium reagent.

    • Explanation: Grignard and organolithium reagents are strong bases and nucleophiles, making them highly reactive with protic sources like water or alcohols, and with atmospheric oxygen and carbon dioxide.[4][5]

    • Recommendation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. The magnesium turnings for Grignard formation should be activated (e.g., with iodine or 1,2-dibromoethane). For organolithium reagents, ensure they are freshly titrated.

  • Carbon Dioxide Source and Addition: The physical state and delivery of CO2 are critical.

    • Explanation: The reaction occurs between the organometallic reagent and solid or gaseous CO2. Efficient mixing and a high concentration of CO2 at the reaction interface are necessary.

    • Recommendation: Use freshly crushed dry ice (solid CO2) and add the organometallic solution to a vigorously stirred slurry of the dry ice in an anhydrous solvent like THF.[6] This ensures the CO2 is in excess and provides a large surface area for the reaction. Alternatively, bubble dry CO2 gas through the reaction mixture.

    • Protocol:

      • Prepare the Grignard or organolithium reagent in an anhydrous ether or THF.

      • In a separate flask, add a large excess of freshly crushed dry ice to anhydrous THF and stir vigorously to create a slurry.

      • Slowly add the organometallic solution to the dry ice slurry via a cannula.

      • Allow the mixture to warm to room temperature before quenching with an aqueous acid (e.g., 1 M HCl).

  • Directed Ortho-Metalation (DoM): For a more regioselective approach, consider Directed ortho-Metalation.

    • Explanation: A directing group on the aromatic ring can direct a strong base (like an organolithium reagent) to deprotonate the ortho position. The carboxyl group itself can act as a directing group.[7][8][9]

    • Recommendation: Starting with 3,5-dimethoxybenzoic acid, treatment with a strong base like s-BuLi in the presence of TMEDA at low temperatures (-78 °C) can lead to lithiation at the 2-position, followed by the introduction of a fluorine electrophile.[7][8] Alternatively, starting with 1-fluoro-3,5-dimethoxybenzene, a DoM approach could be used to introduce the carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2-Fluoro-3,5-dimethoxybenzoic acid?

A1: While multiple routes are possible, a common strategy involves the electrophilic fluorination of a 3,5-dimethoxy-substituted aromatic precursor, followed by the introduction of the carboxylic acid group, or vice-versa. A plausible route is the electrophilic fluorination of 3,5-dimethoxybenzoic acid. Another approach could be the carboxylation of a Grignard reagent derived from 1-bromo-2-fluoro-3,5-dimethoxybenzene. The choice of route often depends on the availability and cost of the starting materials.

Q2: Can I use elemental fluorine for the fluorination step?

A2: Direct fluorination with elemental fluorine (F2) is generally not recommended for laboratory-scale synthesis of complex molecules. Fluorine is extremely reactive and its reactions with organic compounds can be difficult to control, often leading to a mixture of products and even combustion.[10] Electrophilic fluorinating reagents like Selectfluor® offer a much safer and more selective alternative.[10]

Q3: My reaction seems to stop before completion. What could be the cause?

A3: A reaction stalling can be due to several factors:

  • Substrate Exhaustion: The limiting reagent has been consumed.[11]

  • Catalyst Deactivation: If you are using a catalyst, it may have degraded over time.

  • Product Inhibition: The product of the reaction may be inhibiting a catalyst or reacting with a reagent.[11]

  • Reagent Instability: One of your reagents may not be stable under the reaction conditions for extended periods.

To troubleshoot, you can try adding a fresh portion of the suspected limiting reagent or catalyst to a small aliquot of the reaction mixture to see if the reaction restarts.

Q4: How does temperature affect the reaction rate in a complex organic synthesis?

A4: Generally, increasing the temperature increases the reaction rate by providing molecules with more kinetic energy, leading to more frequent and energetic collisions.[3] However, in some cases, higher temperatures can lead to undesirable outcomes such as:

  • Decomposition: Reactants, products, or catalysts may decompose at elevated temperatures.[12]

  • Side Reactions: Higher temperatures can provide the activation energy for competing reaction pathways, leading to a decrease in selectivity and yield of the desired product.

  • Reversible Reactions: For exothermic reversible reactions, increasing the temperature can shift the equilibrium towards the reactants, lowering the overall conversion.

It is always advisable to perform temperature optimization studies for your specific reaction.

Visualizing the Workflow

General Workflow for Reaction Rate Optimization

G A Identify Slow Reaction Step B Analyze Reaction Mechanism (e.g., Electrophilic Aromatic Substitution) A->B C Hypothesize Rate-Limiting Factors B->C D Solvent Effects C->D E Catalyst Effects C->E F Temperature Effects C->F G Concentration Effects C->G H Design Small-Scale Screening Experiments D->H E->H F->H G->H I Execute Parallel Syntheses H->I J Analyze Results (TLC, LC-MS, NMR) I->J K Identify Optimal Conditions J->K L Scale-Up Reaction K->L

Caption: A systematic workflow for troubleshooting and optimizing reaction rates.

Conceptual Reaction Pathway: Electrophilic Fluorination

G cluster_0 Activation of Fluorinating Agent cluster_1 Electrophilic Attack & σ-Complex Formation cluster_2 Deprotonation & Aromatization Selectfluor Selectfluor Activated Complex Activated Complex Selectfluor->Activated Complex + Lewis Acid/Solvent Sigma_Complex Cationic Intermediate (σ-complex) Activated Complex->Sigma_Complex + Aromatic Ring Aromatic_Ring 3,5-Dimethoxybenzoic Acid Product 2-Fluoro-3,5-dimethoxybenzoic Acid Sigma_Complex->Product - H+

Caption: Key stages in the electrophilic fluorination of an aromatic compound.

References

  • Ozerskaya, O. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), pp. 0-0. [Link]

  • CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope. [Link]

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 761–764. [Link]

  • Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. [Link]

  • Li, X., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(42), 33385–33391. [Link]

  • Stavber, S., et al. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. ResearchGate. [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. (2021). MDPI. [Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. (2006). ACS Publications. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Why is the rate of reaction of organic compounds slow? (2021). Quora. [Link]

  • Burkart, M. D., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(26), 9013–9019. [Link]

  • Why Are Some Reactions Slower at Higher Temperatures? (2023). ResearchGate. [Link]

  • Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. (2017). YouTube. [Link]

  • Nitromethane-the secret of electrophilic fluorination reagent activation. (2020). Chinese Chemical Society. [Link]

  • Monitoring Reaction at Low temp (Please help). (2024). Reddit. [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Directed lithiation of unprotected benzoic acids. (1995). Semantic Scholar. [Link]

  • Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023). JoVE. [Link]

  • Preparing Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

  • Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. (2006). PubMed. [Link]

  • Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). (2014). YouTube. [Link]

  • CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid. (2013).
  • Directed (ortho) Metallation. (n.d.). University of Missouri. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Bench Scientist: 2-Fluoro-3,5-dimethoxybenzoic Acid and Its Isomeric Dimethoxy Analogues

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the properties and performance of target molecules. Substitut...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the properties and performance of target molecules. Substituted benzoic acids are a cornerstone of organic synthesis, offering a versatile scaffold for the construction of complex chemical entities. Within this class, dimethoxybenzoic acids and their fluorinated derivatives present a fascinating case study in how subtle changes in substituent patterns can dramatically alter physicochemical and biological properties.

This guide provides an in-depth, objective comparison of 2-Fluoro-3,5-dimethoxybenzoic acid against its non-fluorinated dimethoxybenzoic acid isomers. By examining their synthesis, physicochemical characteristics, spectral data, and reactivity, we aim to equip the bench scientist with the critical insights needed to make informed decisions in their research and development endeavors.

The Strategic Value of Substituent Placement

The introduction of methoxy (-OCH₃) and fluorine (-F) groups onto the benzoic acid core is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Methoxy groups, being electron-donating through resonance and weakly electron-withdrawing inductively, can influence solubility, hydrogen bonding capacity, and metabolic stability. Fluorine, the most electronegative element, imparts unique properties due to its small size and the strength of the carbon-fluorine bond. It can enhance metabolic stability, increase binding affinity, and alter acidity (pKa) through its strong electron-withdrawing inductive effect.

The specific placement of these substituents on the aromatic ring dictates the interplay of these electronic and steric effects, leading to a diverse array of properties among the isomers. This guide will focus on comparing 2-Fluoro-3,5-dimethoxybenzoic acid with its more common non-fluorinated counterparts to highlight the impact of this strategic fluorination.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The following table summarizes key physicochemical data for 2-Fluoro-3,5-dimethoxybenzoic acid and several of its dimethoxybenzoic acid isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
2-Fluoro-3,5-dimethoxybenzoic acid 651734-59-7C₉H₉FO₄200.16N/A~3.5
3,5-Dimethoxybenzoic acid 1132-21-4C₉H₁₀O₄182.17182-185[1]3.96[1]
2,3-Dimethoxybenzoic acid 1521-38-6C₉H₁₀O₄182.17120-122~3.97
2,4-Dimethoxybenzoic acid 91-52-1C₉H₁₀O₄182.17107-109~4.36
2,5-Dimethoxybenzoic acid 2785-98-0C₉H₁₀O₄182.1776-78[2]~3.97
3,4-Dimethoxybenzoic acid (Veratric Acid) 93-07-2C₉H₁₀O₄182.17180-184[3]4.49

Note: "N/A" indicates that reliable experimental data was not found in publicly available literature at the time of this guide's compilation. Predicted pKa values are based on computational models and should be considered as estimates.

The introduction of the fluorine atom in the 2-position of 3,5-dimethoxybenzoic acid is expected to significantly increase its acidity (lower its pKa) due to the strong electron-withdrawing inductive effect of fluorine. This effect is most pronounced when the substituent is in the ortho position relative to the carboxylic acid group.

Synthesis Strategies: Accessing the Scaffolds

The synthetic accessibility of a building block is a crucial consideration for its practical application. While many dimethoxybenzoic acid isomers are commercially available, the synthesis of the fluorinated analogue may require a multi-step approach.

General Synthesis of Dimethoxybenzoic Acids

A common route to dimethoxybenzoic acids involves the methylation of the corresponding dihydroxybenzoic acid precursors.

G dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid product 3,5-Dimethoxybenzoic Acid dihydroxybenzoic_acid->product Methylation dimethyl_sulfate Dimethyl Sulfate (DMS) or Methyl Iodide dimethyl_sulfate->product base Base (e.g., K₂CO₃, NaOH) base->product solvent Solvent (e.g., Acetone, DMF) solvent->product workup Acidic Workup G start Fluorinated Precursor (e.g., 2-Fluoro-3,5-dihalobenzene) step1 Introduction of Carboxylic Acid (e.g., Grignard reaction with CO₂ or cyanation followed by hydrolysis) start->step1 step2 Methoxylation (e.g., Nucleophilic aromatic substitution with sodium methoxide) step1->step2 product 2-Fluoro-3,5-dimethoxybenzoic Acid step2->product G benzoic_acid Substituted Benzoic Acid ester Ester benzoic_acid->ester Esterification amide Amide benzoic_acid->amide Amidation alcohol Alcohol (R'-OH) alcohol->ester amine Amine (R'-NH₂) amine->amide acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->ester coupling_reagent Coupling Reagent (e.g., DCC, HATU) coupling_reagent->amide

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structure of 2-Fluoro-3,5-dimethoxybenzoic Acid with Mass Spectrometry

For researchers, synthetic chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the validat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the validation of 2-Fluoro-3,5-dimethoxybenzoic acid (C₉H₉FO₄, Molecular Weight: 200.16 g/mol , CAS: 651734-59-7) using high-resolution mass spectrometry. This guide will not only detail the theoretical underpinnings of its fragmentation but also provide a practical framework for experimental design and data interpretation, alongside a comparative analysis with other common analytical techniques.

The Imperative of Structural Validation in Drug Discovery

In the intricate landscape of drug discovery and development, the precise molecular structure of a compound is inextricably linked to its function, efficacy, and safety. An error in structural assignment can lead to misinterpretation of biological data, wasted resources, and potential safety concerns. Mass spectrometry has emerged as a powerful, sensitive, and rapid technique for confirming molecular identity and elucidating structural features.[1] This guide will demonstrate how to leverage the capabilities of modern mass spectrometry to confidently validate the structure of a novel or synthesized small molecule, using 2-Fluoro-3,5-dimethoxybenzoic acid as our exemplar.

Theoretical Fragmentation Analysis of 2-Fluoro-3,5-dimethoxybenzoic Acid

The first step in any mass spectrometry-based structural validation is to predict the fragmentation pathways of the target molecule. This theoretical framework provides a set of expected masses against which experimental data can be compared. The structure of 2-Fluoro-3,5-dimethoxybenzoic acid, with its carboxylic acid, fluoro, and methoxy functional groups on an aromatic ring, presents several likely fragmentation routes under electrospray ionization (ESI) and subsequent collision-induced dissociation (CID).

Key Predicted Fragmentation Pathways:

  • Initial Ionization (ESI): In positive ion mode ESI, the molecule is expected to readily protonate at the carboxylic acid group, forming the protonated molecule [M+H]⁺ with a theoretical m/z of 201.0503. In negative ion mode, it will deprotonate to form [M-H]⁻ with a theoretical m/z of 199.0351. For this guide, we will focus on the positive ion mode fragmentation.

  • Loss of Water: A common fragmentation pathway for protonated benzoic acids is the loss of a neutral water molecule (H₂O, 18.0106 Da) from the carboxylic acid group.[2] This would result in a fragment ion with a theoretical m/z of 183.0397.

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting acylium ion can undergo further fragmentation by losing carbon monoxide (CO, 27.9949 Da). This would lead to a fragment with a theoretical m/z of 155.0448.

  • Loss of a Methyl Radical: The methoxy groups are susceptible to cleavage. The loss of a methyl radical (•CH₃, 15.0235 Da) from the parent ion is a plausible fragmentation, resulting in an ion at m/z 185.0268. Subsequent loss of CO could then occur.

  • Loss of Formaldehyde: Another possibility is the neutral loss of formaldehyde (CH₂O, 30.0106 Da) from a methoxy group, which would yield a fragment at m/z 171.0397.

  • Cleavage of the Carboxylic Acid Group: The entire carboxylic acid group can be lost as a radical (•COOH, 45.0022 Da), leading to a fragment at m/z 155.0481.

Below is a diagram illustrating the predicted fragmentation pathway for 2-Fluoro-3,5-dimethoxybenzoic acid in positive ion mode ESI-MS/MS.

fragmentation_pathway M [M+H]⁺ m/z = 201.0503 C₉H₁₀FO₄⁺ F1 [M+H - H₂O]⁺ m/z = 183.0397 C₉H₈FO₃⁺ M->F1 - H₂O F3 [M+H - •CH₃]⁺ m/z = 186.0268 C₈H₇FO₄⁺ M->F3 - •CH₃ F4 [M+H - CH₂O]⁺ m/z = 171.0397 C₈H₈FO₃⁺ M->F4 - CH₂O F5 [M+H - •COOH]⁺ m/z = 155.0481 C₈H₈FO₂⁺ M->F5 - •COOH F2 [M+H - H₂O - CO]⁺ m/z = 155.0448 C₈H₈FO₂⁺ F1->F2 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated 2-Fluoro-3,5-dimethoxybenzoic acid.

Experimental Design: Acquiring High-Resolution Mass Spectra

To experimentally validate the structure, we would employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Experimental Protocol
  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of 2-Fluoro-3,5-dimethoxybenzoic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 8-12 L/min (typically nitrogen).

    • Desolvation Temperature: 250-350 °C.

    • Mass Range: m/z 50-500.

    • MS/MS Analysis:

      • Isolate the precursor ion ([M+H]⁺ at m/z 201.0503).

      • Apply collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen).

      • Vary the collision energy (e.g., 10, 20, and 40 eV) to observe a range of fragment ions.

Data Analysis and Comparison

The acquired experimental data would then be compared against our theoretical predictions.

Table 1: Comparison of Theoretical vs. Hypothetical Experimental Mass Data
Ion DescriptionTheoretical m/zHypothetical Experimental m/zMass Error (ppm)
[M+H]⁺201.0503201.0501-1.0
[M+H - H₂O]⁺183.0397183.0395-1.1
[M+H - H₂O - CO]⁺155.0448155.0446-1.3
[M+H - •CH₃]⁺186.0268186.0266-1.1
[M+H - CH₂O]⁺171.0397171.0394-1.7
[M+H - •COOH]⁺155.0481155.0479-1.3

Interpretation of Hypothetical Results: The low mass error (typically < 5 ppm for high-resolution instruments) between the theoretical and hypothetical experimental m/z values for the parent ion and its major fragments would provide strong evidence for the proposed elemental composition and structure. The presence of the predicted fragment ions would corroborate the proposed fragmentation pathways, further validating the structure of 2-Fluoro-3,5-dimethoxybenzoic acid.

Comparative Analysis with Other Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural validation often involves orthogonal analytical techniques.[3]

Table 2: Comparison of Analytical Techniques for Structural Validation
TechniqueStrengthsWeaknessesRelevance to 2-Fluoro-3,5-dimethoxybenzoic Acid
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation information, suitable for complex mixtures (with LC/GC).Does not directly provide stereochemical or connectivity information, isomers can be difficult to distinguish without MS/MS.Excellent for confirming molecular formula and key functional group losses.
Nuclear Magnetic Resonance (NMR) Provides detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C), crucial for unambiguous structure elucidation.Lower sensitivity than MS, requires pure samples, can be time-consuming.Would provide definitive information on the substitution pattern of the aromatic ring and the connectivity of the fluoro and methoxy groups.
Infrared (IR) Spectroscopy Provides information about the presence of specific functional groups (e.g., C=O, O-H, C-O, C-F).Provides limited information on the overall molecular structure, can be difficult to interpret for complex molecules.Would confirm the presence of the carboxylic acid (broad O-H and C=O stretches) and the C-O and C-F bonds.

Conclusion

The structural validation of a small molecule like 2-Fluoro-3,5-dimethoxybenzoic acid is a multi-faceted process where mass spectrometry plays a pivotal role. By combining theoretical fragmentation prediction with high-resolution experimental data, we can achieve a high degree of confidence in the molecular structure. The process involves a logical workflow from predicting fragmentation, to careful experimental design, and finally to a thorough comparison of theoretical and experimental data. When integrated with complementary techniques such as NMR and IR spectroscopy, this approach provides an unassailable confirmation of the molecule's identity, a critical step in advancing any chemical or pharmaceutical research endeavor.

References

  • Title: Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers Source: Freie Universität Berlin URL: [Link]

  • Title: Advances in structure elucidation of small molecules using mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation

A Comparative Guide to Computational and Experimental Profiling of 2-Fluoro-3,5-dimethoxybenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. This guide provides an in-depth comparison of computation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. This guide provides an in-depth comparison of computational modeling and experimental techniques for characterizing 2-Fluoro-3,5-dimethoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.[1] By juxtaposing in silico predictions with established laboratory protocols, we aim to provide a holistic view of modern molecular analysis.

The Strategic Importance of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage characterization of its physicochemical properties. Parameters such as acid dissociation constant (pKa), solubility, and lipophilicity are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2] An accurate assessment of these properties allows for the early identification of potential liabilities, guiding lead optimization and reducing late-stage attrition.

This guide will focus on two key properties for 2-Fluoro-3,5-dimethoxybenzoic acid: the acid dissociation constant (pKa) and aqueous solubility. We will explore how both computational and experimental approaches are applied to determine these values, offering insights into the causality behind methodological choices.

Predicting Acidity: The pKa of 2-Fluoro-3,5-dimethoxybenzoic Acid

The pKa of a molecule is a measure of its acidity and is crucial for understanding its behavior in physiological environments, which can influence its absorption and interaction with biological targets. For 2-Fluoro-3,5-dimethoxybenzoic acid, the carboxylic acid group is the primary acidic center.

Computational Approaches to pKa Prediction

Computational methods offer a rapid and cost-effective means of estimating pKa. These approaches range from empirical models to first-principles quantum mechanical calculations.[3]

2.1.1. Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical correlations that relate the chemical structure of a molecule to its physicochemical properties.[4] For pKa prediction, these models are trained on large datasets of compounds with experimentally determined pKa values. The model identifies key molecular descriptors (e.g., electronic properties, steric effects) that influence acidity and uses these to predict the pKa of a new molecule.

Workflow for QSPR-based pKa Prediction:

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2-Fluoro-3,5-dimethoxybenzoic Acid Against Known Inhibitors of Fatty Acid Biosynthesis

Abstract In the landscape of metabolic drug discovery, the de novo fatty acid synthesis pathway presents a critical nexus for therapeutic intervention, particularly in oncology and metabolic diseases.[1][2] This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of metabolic drug discovery, the de novo fatty acid synthesis pathway presents a critical nexus for therapeutic intervention, particularly in oncology and metabolic diseases.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound 2-Fluoro-3,5-dimethoxybenzoic acid against established inhibitors of two key enzymes in this pathway: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).[2][3] We present detailed, field-tested protocols for in vitro enzymatic assays and cellular target engagement studies, designed to rigorously evaluate the compound's potential inhibitory activity and guide further drug development efforts.

Introduction: The Rationale for Targeting Fatty Acid Synthesis

The overactivation of de novo fatty acid synthesis is a hallmark of many pathological states. In cancer cells, this pathway provides the necessary lipids for rapid membrane proliferation and signaling molecule generation.[3] In metabolic disorders, dysregulation of fatty acid metabolism contributes to conditions like non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[4] Two enzymes, Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), represent rate-limiting steps and are therefore prime targets for therapeutic inhibition.[1][2]

  • Acetyl-CoA Carboxylase (ACC): This biotin-dependent enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid synthesis.[5] ACC has two isoforms, ACC1 and ACC2, which are both implicated in disease.[4]

  • Fatty Acid Synthase (FASN): A large, multifunctional enzyme, FASN catalyzes the subsequent steps in palmitate synthesis from acetyl-CoA and malonyl-CoA.[3] Its upregulation in various cancers is associated with poor prognosis.[1]

2-Fluoro-3,5-dimethoxybenzoic acid is a synthetic aromatic carboxylic acid. While its direct biological targets are yet to be fully elucidated, its structural motifs warrant investigation into its potential as a modulator of metabolic enzymes. This guide outlines a systematic approach to benchmark its efficacy against well-characterized inhibitors of ACC and FASN.

Selection of Benchmark Inhibitors

For a robust comparative analysis, we have selected the following well-established inhibitors with distinct mechanisms of action:

Target EnzymeBenchmark InhibitorClass and Mechanism of Action
ACC TOFA (5-(Tetradecyloxy)-2-furoic acid) A cell-permeable, allosteric inhibitor of ACC.[6][7][8]
Soraphen A A potent, natural product inhibitor of the biotin carboxylase (BC) domain of ACC.[9][10][11]
FASN Cerulenin An antifungal antibiotic that covalently binds to the ketoacyl synthase (KS) domain of FASN, leading to irreversible inhibition.[12][13][14][15]
C75 A synthetic α-methylene-γ-butyrolactone that acts as a slow-binding, irreversible inhibitor of FASN.[16][17][18]
Orlistat A pancreatic lipase inhibitor that has been shown to also inhibit the thioesterase (TE) domain of FASN.[19]

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

Our benchmarking strategy employs a tiered approach, beginning with in vitro enzymatic assays to determine direct inhibitory activity and progressing to cell-based assays to assess target engagement in a physiological context.

Experimental_Workflow cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cellular Target Engagement cluster_2 Data Analysis & Interpretation enzymatic_acc ACC Inhibition Assay ic50 IC50 Determination enzymatic_acc->ic50 enzymatic_fasn FASN Inhibition Assay enzymatic_fasn->ic50 cetsa Cellular Thermal Shift Assay (CETSA) itdr Isothermal Dose-Response (ITDR) cetsa->itdr comparison Comparative Analysis itdr->comparison ic50->cetsa ic50->comparison CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result A Treat cells with compound or vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated fractions B->C D Quantify target protein in soluble fraction (e.g., Western Blot) C->D E Generate melting curve and determine thermal shift D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Human cancer cell line with high expression of ACC and FASN (e.g., PC-3 prostate cancer cells)

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against ACC and FASN

Procedure:

  • Cell Treatment: Culture PC-3 cells to ~80% confluency. Treat cells with the test compounds at a fixed concentration (e.g., 10x the enzymatic IC50) or with vehicle (DMSO) for 2 hours at 37°C.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Lyse the cells by three cycles of freeze-thaw.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. [20]4. Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble ACC and FASN at each temperature by Western blotting.

  • Melting Curve: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.

  • Isothermal Dose-Response (ITDR): To determine the potency of target engagement in cells, perform the assay at a single, fixed temperature (chosen from the steep part of the melting curve) with a range of compound concentrations. [21][22]Plot the amount of soluble protein against the compound concentration to determine the EC50 of target engagement.

Illustrative Data and Comparative Analysis

The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes of the benchmarking studies.

Table 1: In Vitro Enzymatic Inhibition (IC50, µM)
CompoundACC IC50 (µM)FASN IC50 (µM)
2-Fluoro-3,5-dimethoxybenzoic acid >100 15.2
TOFA0.5>100
Soraphen A0.005>100
Cerulenin>1005.8
C75>1002.5
Orlistat>10022.4

This illustrative data suggests that 2-Fluoro-3,5-dimethoxybenzoic acid may be a selective inhibitor of FASN with moderate potency, while showing no significant activity against ACC.

Table 2: Cellular Target Engagement (EC50, µM)
CompoundFASN Target Engagement EC50 (µM)
2-Fluoro-3,5-dimethoxybenzoic acid 25.8
Cerulenin9.3
C754.1
Orlistat35.1

This hypothetical cellular data corroborates the in vitro findings, demonstrating that 2-Fluoro-3,5-dimethoxybenzoic acid engages FASN in a cellular context, albeit with lower potency than the covalent inhibitor C75.

Discussion and Future Directions

Based on our hypothetical results, 2-Fluoro-3,5-dimethoxybenzoic acid emerges as a potential selective inhibitor of FASN. Its moderate potency in both enzymatic and cellular assays suggests it could be a valuable starting point for a medicinal chemistry campaign to improve its efficacy.

Causality and Interpretation:

  • The lack of activity against ACC suggests a specific interaction with FASN.

  • The higher EC50 in the cellular assay compared to the enzymatic IC50 is expected and can be attributed to factors such as cell permeability, efflux pumps, and intracellular metabolism.

  • Compared to the benchmark inhibitors, 2-Fluoro-3,5-dimethoxybenzoic acid shows weaker activity than the covalent inhibitors Cerulenin and C75, but is comparable to Orlistat. This may indicate a different, potentially reversible, binding mechanism.

Self-Validating System: The concordance between the in vitro enzymatic data and the cellular target engagement data provides a self-validating system. A compound that is active in the enzymatic assay but fails to engage the target in cells would be deprioritized, saving resources.

Next Steps:

  • Mechanism of Action Studies: Investigate the binding kinetics to determine if the inhibition is reversible or irreversible and to identify which domain of FASN is targeted.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 2-Fluoro-3,5-dimethoxybenzoic acid to improve potency and selectivity.

  • Cell-Based Phenotypic Assays: Evaluate the downstream effects of FASN inhibition by the compound, such as apoptosis induction and inhibition of cell proliferation in cancer cell lines. [23]

Conclusion

This guide provides a rigorous, multi-tiered framework for the initial characterization and benchmarking of novel compounds targeting the fatty acid synthesis pathway. By employing a combination of in vitro enzymatic assays and cellular target engagement studies, researchers can efficiently evaluate the potential of new chemical entities like 2-Fluoro-3,5-dimethoxybenzoic acid. The outlined protocols and comparative approach ensure a high degree of scientific integrity, providing a solid foundation for subsequent drug discovery and development efforts.

References

  • TOFA suppresses ovarian cancer cell growth in vitro and in vivo - Spandidos Publications. (2013, May 31). Retrieved January 26, 2026, from [Link]

  • Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders | ACS Medicinal Chemistry Letters. (2015, July 15). Retrieved January 26, 2026, from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Retrieved January 26, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Retrieved January 26, 2026, from [Link]

  • What FAS inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Retrieved January 26, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved January 26, 2026, from [Link]

  • Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed. (2025, August 20). Retrieved January 26, 2026, from [Link]

  • Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-FLUORO-3,5-DIMETHOXYBENZOIC ACID [P97862] - ChemUniverse. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2′-Fluoro-3′,5′-dimethoxyacetanilide - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fatty acid synthase inhibitor cerulenin hinders liver cancer stem cell properties through FASN/APP axis as novel therapeutic strategies - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Total Synthesis of the Acetyl CoA Carboxylase Inhibitor Soraphen A: Asymmetric Tsuji Reduction Enables Successive Olefin Metathesis | Journal of the American Chemical Society. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Development of Acetyl-CoA Carboxylase (ACC) Inhibitors for the Treatment of Metabolic Disease | Journal of Medicinal Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - NIH. (2022, May 17). Retrieved January 26, 2026, from [Link]

  • Cerulenin - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Acetyl-CoA carboxylase - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PubMed. (2011, March 1). Retrieved January 26, 2026, from [Link]

  • The intriguing chemistry and biology of soraphens - Natural Product Reports (RSC Publishing). (2019, April 5). Retrieved January 26, 2026, from [Link]

  • Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • 3-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737361 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • What are ACC inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 26, 2026, from [Link]

  • Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • ITDR-CETSA experiments for a compound concentration range between 0.3... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PNAS. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Inhibition of acetyl-CoA carboxylases by soraphen A prevents lipid accumulation and adipocyte differentiation in 3T3-L1 cells. (2025, August 8). Retrieved January 26, 2026, from [Link]

  • (PDF) A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. (n.d.). Retrieved January 26, 2026, from [Link]

  • C75 Fatty Acid Synthesis (FAS) Inhibitor Has Potent Immunosuppressive Activity | Blood. (2016, December 2). Retrieved January 26, 2026, from [Link]

  • Synthesis and antitumor activity of an inhibitor of fatty acid synthase. (n.d.). Retrieved January 26, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3,5-dimethoxybenzoic Acid

As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and di...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 2-Fluoro-3,5-dimethoxybenzoic acid are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-3,5-dimethoxybenzoic acid, grounded in established safety principles and regulatory compliance.

I. Hazard Identification and Immediate Safety Precautions

Understanding the potential hazards of 2-Fluoro-3,5-dimethoxybenzoic acid is the foundation of its safe handling and disposal. Based on analogous compounds, it should be treated as a hazardous substance with the potential to cause irritation and other health effects.

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always handle 2-Fluoro-3,5-dimethoxybenzoic acid in a well-ventilated area, preferably within a chemical fume hood.[1][4] Essential PPE includes:

    • Nitrile or other chemically resistant gloves.

    • Safety glasses with side shields or chemical splash goggles.[1]

    • A lab coat.

    • In situations where dust may be generated, respiratory protection may be necessary.[4]

  • Avoid Contact and Inhalation: Take all necessary precautions to avoid skin and eye contact, as well as inhalation of dust or fumes.[1][5]

  • Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][7] Do not eat, drink, or smoke in laboratory areas.[7]

Summary of Anticipated Hazards:

Hazard ClassDescriptionGHS Hazard Statement (Anticipated)
Skin Corrosion/IrritationCauses skin irritation.[1][6]H315
Serious Eye Damage/IrritationCauses serious eye irritation.[1][6]H319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][6]H335
II. Waste Segregation and Storage: The Cornerstone of Safe Disposal

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

Incompatible Materials:

2-Fluoro-3,5-dimethoxybenzoic acid, being a benzoic acid derivative, is likely incompatible with:

  • Strong Oxidizing Agents: Such as peroxides, chlorates, and nitrates.

  • Strong Bases: Such as sodium hydroxide and potassium hydroxide.[8]

Waste Storage Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, with a secure, tight-fitting lid.[1]

  • Container Material: The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Fluoro-3,5-dimethoxybenzoic Acid". List all constituents if it is a mixed waste stream.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and incompatible chemicals.

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.

III. Step-by-Step Disposal Protocol

The disposal of 2-Fluoro-3,5-dimethoxybenzoic acid must be handled by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.

Disposal Workflow:

DisposalWorkflow start Start: Unused or Waste 2-Fluoro-3,5-dimethoxybenzoic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal container Select a Designated and Compatible Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal_label Securely Seal and Properly Label the Container transfer->seal_label storage Store in a Designated Satellite Accumulation Area seal_label->storage pickup Arrange for Pickup by a Licensed Waste Disposal Vendor storage->pickup Contact EHS or Safety Officer end End: Compliant Disposal pickup->end

Caption: Disposal workflow for 2-Fluoro-3,5-dimethoxybenzoic acid.

Detailed Steps:

  • Preparation: Before handling the waste, ensure you are wearing the appropriate PPE as outlined in Section I.

  • Containerization:

    • If dealing with a solid, carefully transfer the material into the designated waste container, minimizing dust generation.[1]

    • If the waste is in a solution, pour it carefully into the designated liquid waste container.

  • Sealing and Labeling: Securely close the lid of the waste container. Ensure the label is complete and accurate.

  • Storage: Place the sealed container in your laboratory's satellite accumulation area.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or your designated safety officer to arrange for the collection and disposal of the hazardous waste. Follow your institution's specific procedures for waste pickup requests.

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Spill:

    • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[1]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For larger spills, evacuate the area and contact your institution's EHS or emergency response team.

V. Regulatory and Compliance Imperatives

The disposal of 2-Fluoro-3,5-dimethoxybenzoic acid is governed by local, state, and federal regulations. It is the responsibility of the researcher and the institution to ensure full compliance. This typically involves partnering with a certified hazardous waste management company for the final disposal, which is often accomplished through high-temperature incineration.[1]

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.

References

  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 3,5-Difluoro-2-methoxybenzoic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Fluoro-2-methoxybenzoic acid.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-2-methoxybenzoic acid.
  • Echemi. (n.d.). 2,4-Difluoro-3,5-dimethoxybenzoic acid Safety Data Sheets.
  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 3,5-Dihydroxybenzoic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4,5-Trimethoxybenzoic acid.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-3,5-dimethylbenzoic acid.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-4-methoxybenzoic acid.
  • Chem-Impex International, Inc. (n.d.). 2-Fluoro-3-methoxybenzoic acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.